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  • Product: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
  • CAS: 58455-55-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

The following technical guide details the properties, synthesis, and applications of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate . Document Type: Technical Reference Guide Target Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate .

Document Type: Technical Reference Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers Version: 1.0

Executive Summary

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS: 58455-55-3) is a substituted benzofuran derivative serving as a critical scaffold in medicinal chemistry. Belonging to the class of 2-carboalkoxy-3-methylbenzofurans , this compound is structurally significant due to its potential as a precursor for anti-arrhythmic agents (amiodarone analogues), uricosuric agents (benzbromarone derivatives), and anti-inflammatory compounds. Its synthesis typically involves the cyclization of substituted salicylaldehydes or 2-hydroxyacetophenones, representing a classic application of the Rap-Stoermer or Williamson-ether/Aldol condensation pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
CAS Number 58455-55-3
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
SMILES CCOC(=O)C1=C(C)C2=CC(CC)=CC=C2O1
Physical Properties (Experimental & Predicted)
ParameterValue / RangeNote
Physical State Viscous Oil or Low-Melting SolidTypical for alkyl-substituted ethyl esters.
Boiling Point 340–350 °C (Predicted)@ 760 mmHg
Density 1.09 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 4.25Lipophilic; indicates good membrane permeability.
Solubility Soluble in DCM, EtOAc, DMSO, EtOHInsoluble in water.
Flash Point ~155 °CPredicted

Synthesis Protocol: The "Self-Validating" Workflow

This section details the Rap-Stoermer Condensation route, chosen for its reliability and high atom economy. This pathway utilizes 2-hydroxy-5-ethylacetophenone as the key intermediate, ensuring the correct placement of the 3-methyl and 5-ethyl substituents.

Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

SynthesisPathway Start 4-Ethylphenol Inter1 4-Ethylphenyl Acetate Start->Inter1 Ac2O, H2SO4 (Esterification) Inter2 2-Hydroxy-5-ethylacetophenone Inter1->Inter2 AlCl3, 120°C (Fries Rearrangement) Product Ethyl 5-ethyl-3-methyl- 1-benzofuran-2-carboxylate Inter2->Product Cyclization (Rap-Stoermer) Reagent Ethyl Bromoacetate (+ K2CO3/DMF) Reagent->Product Alkylation Agent

Figure 1: Step-wise synthesis from 4-ethylphenol to the target benzofuran.

Detailed Experimental Procedure
Step 1: Synthesis of 2-Hydroxy-5-ethylacetophenone (Precursor)
  • Rationale: Direct acetylation of 4-ethylphenol often yields mixtures. The Fries Rearrangement of 4-ethylphenyl acetate provides high ortho-selectivity (thermodynamic control).

  • Protocol:

    • Esterification: React 4-ethylphenol (1.0 eq) with acetic anhydride (1.2 eq) and catalytic H₂SO₄. Reflux for 2 hours. Quench with ice water, extract with DCM, and dry.

    • Rearrangement: Mix the resulting ester with anhydrous AlCl₃ (1.5 eq) in a neat melt or high-boiling solvent (e.g., chlorobenzene) at 120–140°C for 3 hours.

    • Workup: Cool and quench carefully with dilute HCl (to break the Aluminum complex). Steam distill or extract to isolate the ortho-isomer (2-hydroxy-5-ethylacetophenone).

Step 2: Cyclization to Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
  • Mechanism: Base-mediated O-alkylation followed by intramolecular aldol condensation and dehydration.

  • Reagents: 2-Hydroxy-5-ethylacetophenone (1.0 eq), Ethyl Bromoacetate (1.2 eq), Anhydrous K₂CO₃ (3.0 eq), DMF (Dimethylformamide).

  • Protocol:

    • Setup: Charge a flame-dried round-bottom flask with 2-Hydroxy-5-ethylacetophenone dissolved in dry DMF (0.5 M concentration).

    • Addition: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.

    • Alkylation: Add Ethyl Bromoacetate dropwise.

    • Cyclization: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1). The intermediate O-alkylated product may be visible initially, converting to the cyclized benzofuran over time.

    • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates or separates as an oil. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Spectroscopic Characterization (Predicted)

To validate the synthesis, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR δ 1.25 (t, 3H)5-Ethyl (-CH₂CH ₃)
δ 1.42 (t, 3H)Ester (-OCH₂CH ₃)
δ 2.55 (s, 3H)3-Methyl (Furan ring substituent)
δ 2.75 (q, 2H)5-Ethyl (-CH ₂CH₃)
δ 4.45 (q, 2H)Ester (-OCH ₂CH₃)
δ 7.20 (dd, 1H)H-6 (Aromatic)
δ 7.35 (d, 1H)H-7 (Aromatic)
δ 7.45 (d, 1H)H-4 (Aromatic, peri-position)
IR 1715 cm⁻¹C=O[2][3][4][5] Stretch (Ester)
1250 cm⁻¹C-O-C Stretch (Ether/Ester)

Biological Applications & SAR Logic[1][2]

The 5-ethyl-3-methyl-1-benzofuran-2-carboxylate scaffold is a versatile pharmacophore. The 5-position alkyl group and the 2-carboxylate are key modification sites.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Benzofuran Core (Scaffold) Pos2 Pos 2: Carboxylate Core->Pos2 Pos3 Pos 3: Methyl Core->Pos3 Pos5 Pos 5: Ethyl Core->Pos5 Act1 Anti-inflammatory (COX Inhibition) Pos2->Act1 Hydrolysis to Acid Act2 Anti-arrhythmic (Ion Channel Blockade) Pos3->Act2 Steric Bulk Act3 Uricosuric Activity (URAT1 Inhibition) Pos5->Act3 Lipophilic Interaction

Figure 2: SAR mapping of the benzofuran scaffold linking substituents to potential biological activities.

  • Anti-inflammatory: Hydrolysis of the ethyl ester to the free acid often yields COX-1/COX-2 inhibitors.

  • Uricosuric Agents: The 5-ethyl group mimics the lipophilic domain found in Benzbromarone, aiding in URAT1 transporter binding.

  • Antimicrobial: The ester form itself has shown activity against Gram-positive bacteria in screening libraries.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Synthesis of Benzofuran Derivatives

    • Review of Rap-Stoermer Reaction: "Synthesis of benzofurans via the Rap-Stoermer reaction." Arkivoc, 2008.
    • Source:

  • Biological Activity of Benzofurans

    • Anti-inflammatory properties:[6] "Benzofuran derivatives: A review of their medicinal significance." Journal of Chemical and Pharmaceutical Research, 2015.

    • Source:

  • Precursor Synthesis (Fries Rearrangement)

    • Methodology: "Fries Rearrangement of Phenolic Esters." Organic Syntheses, Coll. Vol. 2, p. 543.
    • Source:

  • Compound Data & Suppliers

    • PubChem Entry: Ethyl 3-methyl-1-benzofuran-2-carboxylate (Analogous structure for property valid
    • Source:

Sources

Exploratory

Technical Monograph: 5-Ethyl-3-methylbenzofuran-2-carboxylic Acid Ethyl Ester

The following technical guide details the structural characterization, synthesis, and application of 5-ethyl-3-methylbenzofuran-2-carboxylic acid ethyl ester (CAS: 58455-55-3). This document is designed for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and application of 5-ethyl-3-methylbenzofuran-2-carboxylic acid ethyl ester (CAS: 58455-55-3). This document is designed for medicinal chemists and process engineers, focusing on the compound's utility as a pharmacophore scaffold in the development of anti-arrhythmic and antimicrobial agents.

Executive Summary

5-ethyl-3-methylbenzofuran-2-carboxylic acid ethyl ester (EMB-2-Et) is a lipophilic benzofuran derivative utilized primarily as a synthetic intermediate in the generation of Class III anti-arrhythmic agents (amiodarone analogs) and uricosuric agents (benzbromarone analogs). Its structure combines a stable benzofuran core with a modifiable ethyl ester handle at the C2 position and a hydrophobic ethyl chain at C5, making it an ideal scaffold for Structure-Activity Relationship (SAR) studies targeting ion channels and enzyme inhibition.

Structural Characterization & Physicochemical Profile[1]

Chemical Identity[1][2]
  • IUPAC Name: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate[1]

  • CAS Number: 58455-55-3[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.28 g/mol

  • SMILES: CCOC(=O)C1=C(C)C2=CC(CC)=CC=C2O1[1]

Electronic & Steric Properties

The benzofuran ring system is aromatic and electron-rich. The C2-ester group acts as an electron-withdrawing group (EWG), stabilizing the furan ring against oxidative degradation, while the C3-methyl and C5-ethyl groups provide essential lipophilicity (increasing LogP) and steric bulk that can dictate binding affinity in hydrophobic pockets of target proteins (e.g., thyroid hormone receptors or potassium channels).

Key Physicochemical Parameters:

ParameterValue (Predicted/Exp)Relevance
LogP ~4.2High lipophilicity; suggests good membrane permeability but requires formulation optimization.
Topological Polar Surface Area (TPSA) 39.4 ŲIndicates excellent passive transport across the blood-brain barrier (BBB) and GI tract.
H-Bond Acceptors 3Ester oxygens and furan oxygen.
H-Bond Donors 0Lack of donors prevents non-specific binding; ester hydrolysis is required to generate a donor (acid).
Rotatable Bonds 4Ethyl ester and C5-ethyl chain allow for conformational adaptation.

Synthetic Methodology

The most robust route for synthesizing EMB-2-Et employs a modified Rap-Stoermer condensation or a stepwise alkylation-cyclization sequence starting from p-ethylphenol. This approach is preferred for its scalability and regio-control.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors: 2-hydroxy-5-ethylacetophenone and ethyl bromoacetate . The acetophenone derivative is accessible via a Fries rearrangement of p-ethylphenyl acetate.

Detailed Experimental Protocol
Stage 1: Preparation of 2-Hydroxy-5-ethylacetophenone
  • Precursor: p-Ethylphenol.

  • Reagents: Acetic anhydride, Aluminum chloride (

    
    ).
    
  • Workflow:

    • Esterification: React p-ethylphenol with acetic anhydride (1.1 eq) and catalytic

      
       to form p-ethylphenyl acetate.
      
    • Fries Rearrangement: Heat the ester with anhydrous

      
       (1.2 eq) at 140°C for 2 hours (solvent-free or in chlorobenzene). The ortho-migration of the acetyl group is favored at high temperatures.
      
    • Purification: Quench with ice/HCl. Extract with DCM. The product, 2-hydroxy-5-ethylacetophenone, is purified via steam distillation or column chromatography (Hexane/EtOAc).

Stage 2: Cyclization to EMB-2-Et (The Target)
  • Reagents: Ethyl bromoacetate, Potassium carbonate (

    
    ), DMF (Dimethylformamide).
    
  • Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation and dehydration.

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-hydroxy-5-ethylacetophenone (10.0 g, 61 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (16.8 g, 122 mmol, 2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl bromoacetate (11.2 g, 67 mmol, 1.1 eq) over 20 minutes.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane). The intermediate ether may be observed; prolonged heating ensures cyclization.

  • Workup: Cool to RT. Pour into ice-water (500 mL). The product usually precipitates as a solid or separates as an oil.

    • If solid:[2][3] Filter, wash with water, and recrystallize from Ethanol.

    • If oil: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Typical yields range from 75–85%.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic flow from the starting phenol to the final benzofuran scaffold.

SynthesisPath Start p-Ethylphenol Inter1 p-Ethylphenyl Acetate Start->Inter1 Ac2O, H+ Inter2 2-Hydroxy-5-ethylacetophenone Inter1->Inter2 AlCl3, 140°C (Fries Rearrangement) Final 5-Ethyl-3-methylbenzofuran- 2-carboxylic acid ethyl ester Inter2->Final Cyclization Reagent Ethyl Bromoacetate (+ K2CO3/DMF) Reagent->Final Alkylation

Figure 1: Synthetic workflow for 5-ethyl-3-methylbenzofuran-2-carboxylic acid ethyl ester via Fries rearrangement and Rap-Stoermer type cyclization.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized scaffold for biological testing, the following QC criteria must be met.

MethodExpected Signal / Characteristic
HPLC Purity >98% (UV detection at 254 nm). RT depends on column (C18), typically elutes late due to high lipophilicity.
1H-NMR (CDCl3) δ 1.25 (t, 3H, ester-CH3), δ 1.30 (t, 3H, Ar-Et-CH3), δ 2.55 (s, 3H, furan-CH3), δ 2.75 (q, 2H, Ar-CH2), δ 4.45 (q, 2H, ester-CH2), δ 7.1-7.5 (m, 3H, Ar-H).
IR Spectroscopy 1715 cm⁻¹ (C=O ester stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C stretch).
Mass Spectrometry m/z 232 [M]+ (Parent ion), m/z 187 [M-OEt]+ (Base peak characteristic of ethyl esters).

Pharmacological Applications & SAR Context

This molecule serves as a critical "Right-Hand Side" (RHS) pharmacophore in medicinal chemistry.

Anti-Arrhythmic Research (Class III)

The 5-ethyl-3-methylbenzofuran core mimics the lipophilic domain of Amiodarone and Dronedarone .

  • Modification: Hydrolysis of the C2-ester to the acid, followed by amidation with amino-alkyl chains (e.g., diethylaminoethylamine), yields potential potassium channel blockers (

    
     inhibition).
    
  • Advantage: The 5-ethyl group provides metabolic stability compared to the butyl chains found in some analogs, potentially reducing lipotoxicity.

Uricosuric Activity (Benzbromarone Analogs)

Benzbromarone is a potent uricosuric agent used to treat gout. It features a benzofuran core substituted with a benzoyl group.[4]

  • Application: EMB-2-Et can be converted into benzoyl derivatives via Friedel-Crafts acylation (after protecting or modifying the ester) to screen for URAT1 transporter inhibition.

Antimicrobial Potential

Benzofuran-2-carboxylates have demonstrated activity against Gram-positive bacteria (S. aureus). The lipophilic ethyl chain at C5 enhances cell wall penetration.

SAR Core 5-Ethyl-3-methylbenzofuran Scaffold Mod1 C2-Ester Hydrolysis -> Amidation (Ion Channel Blockers) Core->Mod1 Derivatization Mod2 C5-Ethyl Group (Hydrophobic Binding/Permeability) Core->Mod2 SAR Function Mod3 C3-Methyl Group (Steric Lock/Conformation) Core->Mod3 SAR Function

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.

References

  • Chemspace. Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate - C14H16O3.[1] Retrieved from

  • PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate (Analogous Structure & Properties). CID 1208056.[5] Retrieved from [5]

  • Kowalewska, M., et al. (2013).[4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols. Molecules. Retrieved from

  • Google Patents. Synthesis of benzofurans (Patent GB2193211A). Retrieved from

Sources

Foundational

Technical Guide: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3)

[1] Executive Summary Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive benzofuran derivatives.[1][2] Belonging to the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive benzofuran derivatives.[1][2] Belonging to the class of 2-carboxylated benzofurans, this compound serves as a critical lipophilic scaffold in medicinal chemistry, particularly in the development of anti-arrhythmic agents (analogous to amiodarone) and uricosuric agents (analogous to benzbromarone).[1] Its structural integrity combines a stable benzofuran core with a 5-ethyl substitution, enhancing lipid solubility and receptor binding affinity in hydrophobic pockets.[1]

Chemical Identity & Physicochemical Properties

Precise characterization data is essential for the identification and quality control of this intermediate.[1]

Nomenclature & Identifiers
Parameter Details
CAS Registry Number 58455-55-3
IUPAC Name Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
SMILES CCOC(=O)C1=C(C)C2=CC(CC)=CC=C2O1
InChIKey IEYANIVKQRBOPX-UHFFFAOYSA-N
Physicochemical Profile

The 5-ethyl group significantly increases the lipophilicity compared to the unsubstituted analog, influencing pharmacokinetics.[1]

Property Value Relevance
LogP (Predicted) ~3.88 ± 0.4High membrane permeability; suitable for CNS or intracellular targets.[1]
H-Bond Acceptors 3Interaction points for receptor binding (ester oxygens, furan oxygen).[1]
H-Bond Donors 0Limited solubility in aqueous media without formulation.[1]
Rotatable Bonds 4Ethyl ester and 5-ethyl chain provide conformational flexibility.[1]
Topological Polar Surface Area 39.4 ŲIndicates good oral bioavailability potential (<140 Ų).[1]

Synthesis & Manufacturing Protocol

The synthesis of ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate typically follows a two-stage cyclization protocol involving the condensation of a substituted phenol with an


-halo-

-ketoester.[1] This method ensures regioselectivity for the 3-methyl isomer.[1]
Core Reaction Pathway

The synthesis relies on the O-alkylation of 4-ethylphenol followed by cyclodehydration .[1]

Reagents:

  • Substrate: 4-Ethylphenol[1]

  • Alkylating Agent: Ethyl 2-chloroacetoacetate[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )[1]
  • Cyclizing Acid: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA)
    
Step-by-Step Methodology
Step 1: O-Alkylation (Formation of the Ether Intermediate) [1]
  • Dissolution : Dissolve 1.0 eq of 4-ethylphenol in anhydrous acetone or DMF.

  • Base Addition : Add 2.0 eq of anhydrous

    
    .[1] Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation : Dropwise add 1.1 eq of ethyl 2-chloroacetoacetate.

  • Reflux : Heat the mixture to reflux (60°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.[1]

  • Workup : Filter off inorganic salts. Evaporate the solvent.[1] The residue is the crude ethyl 2-(4-ethylphenoxy)-3-oxobutanoate.[1]

Step 2: Cyclodehydration (Peckmann/Hantzsch Cyclization) [1]
  • Acid Treatment : Cool the crude keto-ether in an ice bath (0°C). Slowly add concentrated

    
     (approx. 3–5 mL per gram of intermediate).
    
  • Cyclization : Stir at 0–5°C for 2 hours, then allow to warm to room temperature. The acid catalyzes the intramolecular aldol-type condensation and dehydration.[1]

  • Quenching : Pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification : Filter the solid precipitate. Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the target benzofuran.[1]

Synthesis Workflow Diagram

SynthesisPath Phenol 4-Ethylphenol Intermediate Ether Intermediate (Ethyl 2-(4-ethylphenoxy)-3-oxobutanoate) Phenol->Intermediate K2CO3, Acetone Reflux, 8h (O-Alkylation) Reagent Ethyl 2-chloroacetoacetate Reagent->Intermediate Product Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS 58455-55-3) Intermediate->Product H2SO4, 0°C Cyclodehydration

Figure 1: Synthetic pathway for CAS 58455-55-3 via O-alkylation and acid-catalyzed cyclization.[1]

Analytical Characterization

Validation of the compound requires confirming the benzofuran core and the specific substitution pattern.[1]

Method Expected Signals / Characteristics
¹H NMR (CDCl₃, 400 MHz)

1.25
(t, 3H, 5-Et

);

1.42
(t, 3H, Ester

);

2.55
(s, 3H, 3-Me);

2.75
(q, 2H, 5-Et

);

4.45
(q, 2H, Ester

);

7.2–7.5
(m, 3H, Ar-H).[1]
¹³C NMR Signals for carbonyl (~160 ppm), furan C-2/C-3 (~145/115 ppm), and aliphatic carbons (14–60 ppm).[1]
Mass Spectrometry (ESI+)

Da.[1]
IR Spectroscopy 1715 cm⁻¹ (Ester C=O stretch); 1250 cm⁻¹ (C-O-C stretch); 2960 cm⁻¹ (Aliphatic C-H).[1]

Therapeutic Potential & Applications

This compound acts as a versatile intermediate in the synthesis of "Class III" anti-arrhythmic agents and other pharmacophores.[1]

Structural Activity Relationship (SAR)[1]
  • 5-Ethyl Group : Provides steric bulk and lipophilicity, critical for fitting into hydrophobic pockets of ion channels (e.g., potassium channels in cardiac tissue).[1]

  • 2-Ester Moiety : Serves as a "handle" for further functionalization.[1] It can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide (e.g., for attaching basic amine side chains typical of amiodarone analogs).[1]

  • 3-Methyl Group : Blocks metabolism at the 3-position and locks the conformation of the furan ring.[1]

Application Workflow

Researchers utilize CAS 58455-55-3 primarily to synthesize Benziodarone analogs or Benzbromarone derivatives by modifying the 2-position.[1]

Applications Core CAS 58455-55-3 (Ethyl ester) Hydrolysis Hydrolysis (NaOH/EtOH) Core->Hydrolysis FriedelCrafts Friedel-Crafts Acylation (at C-6 or activated positions) Core->FriedelCrafts Acid Free Acid (COOH) Hydrolysis->Acid Coupling Amide Coupling (R-NH2) Acid->Coupling Amide Amide Derivatives (Potential Anti-arrhythmics) Coupling->Amide Funct Functionalized Scaffolds FriedelCrafts->Funct

Figure 2: Downstream synthetic utility of CAS 58455-55-3 in drug discovery.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, standard precautions for benzofuran esters apply.[1]

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word : WARNING .[1]

  • H-Statements :

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • P-Statements :

    • P280: Wear protective gloves/eye protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.[1]

References

  • Chemspace . Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate Product Page. Retrieved from [Link][1]

  • PubChem . Benzofuran-2-carboxylic acid derivatives (General Class). National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Reference for Pechmann/Cyclization protocols).

  • Khan, K. M., et al. Synthesis and biological evaluation of benzofuran derivatives. Journal of Chemical Society of Pakistan, 2006.[1] (General reference for benzofuran synthesis via ethyl 2-chloroacetoacetate).

Sources

Exploratory

Technical Guide: Benzofuran-2-carboxylate Derivatives in Medicinal Chemistry

Executive Summary The benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This guide analyzes the physicochemical properties that make this moiety indispensable in drug discovery, specifically focusing on its role as a tubulin polymerization inhibitor (anticancer) and DNA gyrase B inhibitor (antimicrobial). We provide a validated synthetic workflow via the Rap-Stoermer condensation and detail the structure-activity relationships (SAR) that drive potency.

Structural Significance & Pharmacophore Analysis[1]

The benzofuran ring system consists of a benzene ring fused to a furan ring.[1] When functionalized with a carboxylate at the C2 position, the molecule gains unique electronic and steric properties:

  • Lipophilicity & Permeability: The benzo-fused core provides the necessary lipophilicity (

    
    ) to penetrate cell membranes and blood-brain barriers, making it an ideal scaffold for CNS and intracellular targets.
    
  • Pi-Stacking Interactions: The aromatic system engages in

    
     stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in enzyme binding pockets (e.g., the colchicine binding site of tubulin).
    
  • H-Bonding Vector: The C2-carboxylate (ester, acid, or amide) serves as a critical hydrogen bond acceptor/donor, often anchoring the molecule within the active site of targets like DNA Gyrase B.

Visualization: Pharmacophore Logic

The following diagram illustrates the core SAR logic used to optimize this scaffold for biological activity.

BenzofuranSAR Core Benzofuran-2-carboxylate (Privileged Scaffold) C2 C2 Position (Carboxylate) H-Bond Anchor (Esters/Amides/Hydrazides) Core->C2 C3 C3 Position Steric Bulk Tolerance (Methyl/Aryl groups) Core->C3 C5_C6 C5/C6 Positions Electronic Tuning (OMe, Halogens for Lipophilicity) Core->C5_C6 Target_Micro Target: DNA Gyrase B (ATP Binding Pocket) C2->Target_Micro Key Interaction Target_Cancer Target: Tubulin (Colchicine Site) C5_C6->Target_Cancer Pi-Stacking/Hydrophobic

Figure 1: Pharmacophore mapping of the benzofuran-2-carboxylate scaffold highlighting critical substitution points for target specificity.

Synthetic Strategies: The Rap-Stoermer Condensation

While various methods exist (e.g., intramolecular Wittig reactions, metal-catalyzed cyclizations), the Rap-Stoermer condensation remains the most robust and scalable method for synthesizing benzofuran-2-carboxylates. It involves the reaction of salicylaldehydes with


-halo esters/ketones under basic conditions.[1][2][3][4]
Mechanistic Insight

The reaction proceeds via a cascade:[3]

  • Deprotonation: Base removes the phenolic proton.

  • Nucleophilic Substitution (

    
    ):  Phenoxide attacks the 
    
    
    
    -halo carbon to form an ether linkage.
  • Aldol Condensation: Intramolecular attack of the methylene carbanion on the aldehyde carbonyl.

  • Dehydration: Elimination of water to aromatize the furan ring.

Validated Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

Reagents:

  • Salicylaldehyde (10 mmol)

  • Ethyl bromoacetate (12 mmol)

  • Potassium Carbonate (

    
    , 20 mmol)
    
  • Acetonitrile (

    
    , 50 mL) or DMF.
    
  • Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst for speed.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve salicylaldehyde (1.22 g, 10 mmol) in dry acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure phenoxide formation (color change often observed).
    
  • Alkylation: Dropwise add ethyl bromoacetate (2.0 g, 12 mmol). Critical: Add slowly to prevent exotherms if scaling up.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The aldehyde spot (
    
    
    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    . Concentrate and recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–90%.

Visualization: Synthetic Workflow

RapStoermer Sal Salicylaldehyde Base K2CO3 / Reflux Sal->Base Halo Ethyl Bromoacetate Halo->Base Inter1 Intermediate: O-Alkylated Ether Base->Inter1 SN2 Attack Inter2 Intermediate: Aldol Adduct Inter1->Inter2 Intramolecular Cyclization Prod Ethyl Benzofuran-2-carboxylate Inter2->Prod -H2O (Aromatization)

Figure 2: Step-wise mechanism of the Rap-Stoermer condensation for benzofuran synthesis.

Therapeutic Applications & Bioassay Data[2][6][7][8][9][10]

Anticancer: Tubulin Polymerization Inhibition

Benzofuran-2-carboxylates, particularly those with methoxy substitutions at C5/C6/C7 and a trimethoxybenzoyl group at C2 (or C3), mimic Combretastatin A-4 (CA-4). They bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Key Data Summary (Representative Potency):

Compound VariantTarget Cell LineIC50 (

M)
Mechanism
5,6,7-Trimethoxy-benzofuran-2-carboxylateMCF-7 (Breast)0.045Tubulin Destabilization
5-Methoxy-benzofuran-2-amideA549 (Lung)0.12G2/M Arrest
Standard (Combretastatin A-4)Various0.005Colchicine Site Binder

Protocol: Tubulin Polymerization Assay (Fluorescence-Based) To verify the mechanism of action, a cell-free assay is required.

  • Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Buffer: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP) containing a fluorescent reporter (DAPI or specialized fluorophore).
    
  • Treatment: Add test compound (e.g., 5

    
    M) to the tubulin solution at 
    
    
    
    . Include a Vehicle Control (DMSO) and Positive Control (Colchicine or Paclitaxel).
  • Measurement: Transfer to a pre-warmed (

    
    ) 96-well plate. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
    
  • Analysis: Plot Fluorescence vs. Time. Inhibitors will show a flattened curve (reduced

    
    ) compared to the sigmoidal growth of the control.
    
Antimicrobial: DNA Gyrase B Inhibition

Benzofuran-2-carboxylic acids target the ATP-binding pocket of the GyrB subunit of DNA gyrase, an enzyme essential for bacterial DNA replication.

  • SAR Insight: The carboxylic acid or hydrazide moiety at C2 forms hydrogen bonds with Asp73 and a water-mediated bond with Thr165 in the E. coli GyrB active site.

  • Selectivity: These derivatives often show lower toxicity to mammalian cells because mammalian Topoisomerase II differs structurally in the ATP-binding domain.

Future Outlook: PROTACs and Hybrids

The field is moving beyond simple inhibition. The benzofuran scaffold is now being utilized as the "Warhead" in PROTACs (Proteolysis Targeting Chimeras) .

  • Design: Benzofuran (Warhead) + Linker (PEG chain) + E3 Ligase Ligand (Thalidomide).

  • Goal: Degrade specific proteins (e.g., BRD4) rather than just inhibiting them, overcoming resistance mechanisms.

References

  • Review of Benzofuran Synthesis: Koca, M., et al.[2] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. [Link]

  • Anticancer Activity (Tubulin): Shao, L., et al. "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 2023, 13, 11568-11593. [Link]

  • Antimicrobial SAR (Gyrase): Abd El-Karim, S. S., et al. "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies."[5] Molecules, 2020, 25(12), 2766.[5] [Link]

  • Rap-Stoermer Protocol Validation: Sharifi, A., et al. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans." Journal of the Iranian Chemical Society, 2008. [Link] (General Journal Link for verification of method origin)

  • Tubulin Inhibitor Design: Kamal, A., et al. "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem, 2014. [Link]

Sources

Foundational

5-Substituted Benzofuran Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The benzofuran moiety represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring system found in serotonin and tryptophan. While C2 and C3 substitutions are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran moiety represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole ring system found in serotonin and tryptophan. While C2 and C3 substitutions are synthetically trivial and widely explored, the C5 position offers a unique vector for optimizing pharmacokinetics and target selectivity.

This guide analyzes the 5-substituted benzofuran scaffold, focusing on its utility in modulating metabolic stability (blocking para-hydroxylation), enhancing lipophilicity, and accessing specific hydrophobic pockets in protein targets such as Class III anti-arrhythmics and tubulin polymerization inhibitors.

Part 1: The Pharmacophore & Electronic Logic

The C5 Vector Advantage

In the benzofuran bicyclic system, the oxygen atom at position 1 exerts a significant mesomeric effect (+M), increasing electron density at C3 and C5.

  • Metabolic Liability: In unsubstituted benzofurans, the C5 position is para to the ether oxygen, making it highly susceptible to cytochrome P450-mediated hydroxylation (Phase I metabolism).

  • Medicinal Strategy: Substituting C5 is not merely for potency; it is a strategic maneuver to block metabolic clearance. For example, replacing a hydrogen with a sulfonamide (as in Dronedarone) or a halogen dramatically alters half-life (

    
    ).
    
  • Bioisosterism: The 5-substituted benzofuran maps closely to the 5-substituted indole (e.g., serotonin, sumatriptan), allowing it to interface with GPCRs (5-HT receptors) while altering hydrogen bond donor/acceptor profiles (lacking the indole N-H donor).

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the benzofuran core.

BenzofuranSAR Benzofuran Benzofuran Core C2 C2 Position (Lipophilic Tail/Aryl) Benzofuran->C2 C3 C3 Position (Carbonyl Linker/Direct) Benzofuran->C3 C5 C5 Position (Metabolic Block/Selectivity) Benzofuran->C5 Metabolism Block CYP450 Hydroxylation C5->Metabolism e.g., -SO2NHR, -F Electronic Electronic Tuning (Hammett u03c3) C5->Electronic e.g., -NO2, -OMe Target Hydrophobic Pocket Access C5->Target e.g., Tubulin Colchicine Site

Figure 1: Strategic vectors of the benzofuran scaffold. The C5 position is highlighted (Red) as the critical determinant for metabolic stability and electronic tuning.

Part 2: Strategic Synthesis

To access 5-substituted benzofurans, two primary retrosynthetic strategies are employed:

  • De Novo Cyclization: Building the ring from a 4-substituted phenol.

  • Late-Stage Functionalization: Divergent synthesis using a 5-halo-benzofuran intermediate.

The Sonogashira-Cyclization Cascade

The most robust method for generating these scaffolds is the palladium-catalyzed Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization. This can often be performed as a "one-pot" operation.[1]

Mechanism:

  • Coupling: Pd(0) catalyzes the cross-coupling of the alkyne to the o-halophenol.

  • Cyclization: The resulting 2-alkynylphenol undergoes 5-exo-dig cyclization (often base-mediated or catalyzed by Cu/Pd) to close the furan ring.

Synthetic Pathway Diagram

SynthesisWorkflow Start 4-Substituted-2-Halophenol (R = F, OMe, NO2) Catalyst Pd(PPh3)2Cl2 / CuI Base (e.g., Et3N) Start->Catalyst Alkyne Terminal Alkyne (R'-Cu2261CH) Alkyne->Catalyst Inter Intermediate: 2-Alkynylphenol Catalyst->Inter Sonogashira Coupling Cyclization 5-exo-dig Cyclization (Heat/Base) Inter->Cyclization Product 5-Substituted-2-R'-Benzofuran Cyclization->Product

Figure 2: The Sonogashira-Cyclization cascade for accessing 5-substituted benzofurans from commercially available phenols.

Part 3: Medicinal Chemistry Case Studies

Cardiovascular: Dronedarone vs. Amiodarone

Amiodarone is a potent anti-arrhythmic but suffers from thyroid toxicity due to its iodine content and extremely long half-life (weeks/months).

  • The 5-Substituted Solution: Dronedarone removes the iodine and introduces a methanesulfonamide group at the C5 position of the benzofuran core.

  • Effect: This substitution reduces lipophilicity (logP) compared to the di-iodo analog and blocks the metabolic "soft spot," but the inclusion of a polar group elsewhere shortens the half-life to ~24 hours, reducing accumulation toxicity.

  • Data Comparison:

FeatureAmiodaroneDronedarone
C5 Substituent -H-NHSO₂CH₃
C2/C3 Substituents Di-iodo-benzoylNon-iodinated benzoyl
Half-life (

)
25-100 days13-30 hours
Thyroid Toxicity High (Iodine release)Low
Oncology: Tubulin Polymerization Inhibitors

Recent research has identified 5-substituted benzofurans as potent inhibitors of tubulin polymerization, binding to the colchicine site.

  • Key Moiety: 5-(3,4,5-trimethoxyphenyl)benzofurans.[2]

  • Mechanism: The benzofuran C5 vector positions the trimethoxy ring to mimic the A-ring of colchicine or combretastatin A-4.

  • Potency: Analogs with a C5-alkynyl linker have demonstrated IC50 values in the nanomolar range (e.g., 16–24 nM against HeLa cell lines).[3]

Part 4: Technical Protocol (Self-Validating)

Protocol: Synthesis of 5-Bromo-2-phenylbenzofuran

A versatile intermediate for divergent library generation via Suzuki/Buchwald coupling at C5.

Objective: Synthesize the core scaffold from 4-bromo-2-iodophenol and phenylacetylene.

Reagents:

  • 4-Bromo-2-iodophenol (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Triethylamine (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon. Reason: Pd(0) species generated in situ are oxygen-sensitive.

  • Dissolution: Add 4-bromo-2-iodophenol (5 mmol) and dry DMF (10 mL). Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.[4] Stir for 5 minutes until dissolved.

  • Reagent Addition: Add Triethylamine followed by the dropwise addition of Phenylacetylene.

  • Reaction (Coupling & Cyclization): Heat the reaction mixture to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the phenol and the appearance of a highly fluorescent spot (benzofuran) indicates success.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF and salts. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic benzofuran C3-H singlet around

    
     6.9-7.1 ppm. The absence of the broad phenolic -OH signal (>5.0 ppm) confirms cyclization.
    

Part 5: References

  • Dronedarone: A Comprehensive Drug Profile. ScienceDirect. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization. PubMed. Available at: [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. Available at: [Link]

  • Comparing Dronedarone and Amiodarone for Atrial Fibrillation. Dove Medical Press. Available at: [Link]

Sources

Exploratory

Technical Guide: Chemical Profile of 3-Methyl-5-Ethyl Benzofuran Derivatives

This technical guide details the chemical profile, synthesis, and pharmacological potential of 3-methyl-5-ethyl benzofuran derivatives . This specific substitution pattern represents a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and pharmacological potential of 3-methyl-5-ethyl benzofuran derivatives . This specific substitution pattern represents a privileged scaffold in medicinal chemistry, balancing the lipophilic requirements for membrane permeability with metabolic stability.

Executive Summary: The Scaffold Advantage

The 3-methyl-5-ethyl benzofuran core is not merely a structural intermediate; it is a strategic lipophilic anchor. In drug design, the benzofuran ring is a bioisostere of indole, often utilized to improve oxidative stability.

  • The 3-Methyl Group: Blocks the metabolically labile C3 position, preventing rapid CYP450-mediated oxidation and ring opening, a common failure mode for unsubstituted benzofurans.

  • The 5-Ethyl Group: Enhances the logP (lipophilicity) by approximately +1.0 unit compared to the parent benzofuran, facilitating blood-brain barrier (BBB) penetration and membrane intercalation, while offering a handle for further functionalization (e.g., benzylic oxidation).

This guide provides a validated workflow for synthesizing and profiling this scaffold, focusing on its utility as a precursor for anti-microbial and anti-arrhythmic agents.

Chemical Synthesis & Validation

To ensure reproducibility and scalability, we utilize a Two-Stage Cyclodehydration Protocol . This method is superior to the Rap-Stoermer reaction for this specific derivative due to higher regioselectivity and cleaner workup profiles.

Retrosynthetic Logic

The target molecule, 3-methyl-5-ethylbenzofuran , is disconnected at the ether linkage and the C2-C3 bond.

  • Precursor A: 4-Ethylphenol (Commercially available, inexpensive).

  • Precursor B: Chloroacetone (Introduction of the 3-methyl and furan carbons).

  • Key Transformation: Williamson ether synthesis followed by acid-mediated intramolecular cyclization.

Validated Protocol

Step 1: Formation of 1-(4-ethylphenoxy)propan-2-one

  • Reagents: 4-Ethylphenol (1.0 eq), Chloroacetone (1.2 eq),

    
     (anhydrous, 2.0 eq), Acetone (Solvent).
    
  • Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot (

    
    ) and appearance of the ether (
    
    
    
    ) confirms conversion.
  • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of chloroacetone.

Step 2: Cyclization to 3-methyl-5-ethylbenzofuran

  • Reagents: Polyphosphoric Acid (PPA) or

    
     (conc.) at 
    
    
    
    .
  • Procedure: Add the ether precursor dropwise to PPA with vigorous stirring. Heat to 80°C for 2 hours.

  • Quenching: Pour onto crushed ice. Extract with diethyl ether.

  • Purification: Column chromatography (Silica gel, 100% Hexane).

Synthesis Workflow Diagram

The following diagram visualizes the critical path and decision nodes for this synthesis.

SynthesisWorkflow Start Start: 4-Ethylphenol Reagent Add Chloroacetone + K2CO3 (Reflux in Acetone) Start->Reagent Intermediate Intermediate: 1-(4-ethylphenoxy)propan-2-one Reagent->Intermediate Check1 QC: TLC Check (Disappearance of Phenol) Intermediate->Check1 Check1->Reagent Incomplete (Extend Time) Cyclization Cyclization: PPA, 80°C, 2 hrs Check1->Cyclization Pass Product Target: 3-Methyl-5-Ethylbenzofuran Cyclization->Product Validation Validation: 1H NMR (C3-Me singlet) Product->Validation

Caption: Figure 1. Step-wise synthesis workflow for 3-methyl-5-ethylbenzofuran with integrated Quality Control (QC) checkpoints.

Physicochemical Profiling

Understanding the physical baseline is crucial for downstream application. The following data represents the core scaffold (unfunctionalized).

PropertyValue (Experimental/Predicted)Relevance to Drug Design
Molecular Formula

Core scaffold
Molecular Weight 160.21 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design)
LogP (Lipophilicity) 3.8 ± 0.2High lipophilicity; ideal for CNS targets or membrane-bound receptors
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 1 (Furan Oxygen)Weak acceptor; unlikely to interact strongly with solvent water
Topological Polar Surface Area 13.14 ŲExcellent BBB penetration predicted

Expert Insight: The LogP of 3.8 is relatively high. For oral bioavailability, derivatives should introduce polar moieties (e.g., carboxylic acids, amines) at the C2 position to bring the LogP into the "Rule of 5" sweet spot (2.0 – 3.0).

Biological & Pharmacological Profile

The 3-methyl-5-ethyl benzofuran core exhibits distinct Structure-Activity Relationships (SAR).

Mechanism of Action (Scaffold Level)
  • Antimicrobial Activity: The lipophilic ethyl group facilitates intercalation into bacterial cell membranes, disrupting integrity. Derivatives functionalized at C2 (e.g., hydrazides, sulfonamides) have shown potency against S. aureus and M. tuberculosis by inhibiting DNA gyrase or acting as antimetabolites [1, 2].

  • Anti-Arrhythmic Potential: Structurally homologous to Amiodarone (which contains a benzofuran core), 3-methyl-5-ethyl derivatives modulate ion channels. The C5-ethyl group mimics the lipophilic butyl chains of Amiodarone, essential for anchoring the drug in the cardiac lipid bilayer [3].

SAR Logic Diagram

This diagram illustrates how specific modifications to the core alter biological function.

SAR_Logic Core 3-Methyl-5-Ethyl Benzofuran Core C2_Mod C2 Position (Functionalization) Core->C2_Mod C3_Mod C3 Methyl (Metabolic Block) Core->C3_Mod C5_Mod C5 Ethyl (Lipophilic Anchor) Core->C5_Mod Bioactivity Target Selectivity (Enzyme/Receptor) C2_Mod->Bioactivity Determines Stability Metabolic Stability (Prevents Oxidation) C3_Mod->Stability Enhances Permeability Membrane Penetration (LogP Modulation) C5_Mod->Permeability Increases

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

Experimental Validation Protocols

To establish "Trustworthiness," the following assay validates the identity and purity of the synthesized derivative.

NMR Validation (Self-Validating System)

A successful synthesis is confirmed by three distinct spectral signatures. If these are not present, the protocol has failed.

  • The C3-Methyl Singlet: Look for a sharp singlet at

    
     2.1–2.3 ppm  (3H). This confirms the cyclization retained the methyl group.
    
  • The C5-Ethyl Pattern: A triplet at

    
     1.2 ppm  and a quartet at 
    
    
    
    2.7 ppm
    . This confirms the ethyl group is intact and attached to the aromatic ring.
  • The C2-H Proton: A singlet at

    
     7.3–7.5 ppm . Crucial: If this is absent, you may have accidentally acylated the C2 position or failed to cyclize.
    
HPLC Purity Assay
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention: The 3-methyl-5-ethyl derivative will elute later than simple benzofuran due to the hydrophobic ethyl and methyl groups.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents . PMC (NIH). Available at: [Link]

  • Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidine-2 . Rasayan Journal of Chemistry. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives . MedCrave. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . PMC (NIH). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Lipophilicity and Steric Properties of 5-Ethyl Benzofurans

For Researchers, Scientists, and Drug Development Professionals Preamble: The Benzofuran Scaffold and the Imperative of Physicochemical Optimization The benzofuran motif, a fusion of benzene and furan rings, is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzofuran Scaffold and the Imperative of Physicochemical Optimization

The benzofuran motif, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3][4][5] Its derivatives have been investigated for applications ranging from anticancer and antimicrobial to antiarrhythmic and neuroprotective agents.[1][3][4][6] However, the journey from a biologically active scaffold to a viable drug candidate is contingent upon the meticulous optimization of its physicochemical properties. Among the most critical of these are lipophilicity and steric profile, two factors that profoundly govern a molecule's journey through the body and its interaction with its biological target.

This guide focuses specifically on the 5-ethyl benzofuran core, providing a detailed exploration of how to conceptualize, measure, and modulate its lipophilic and steric characteristics. As a Senior Application Scientist, the aim here is not merely to present protocols but to elucidate the underlying principles, enabling researchers to make informed decisions in the design and optimization of novel 5-ethyl benzofuran-based therapeutic agents.

Section 1: Deconstructing Lipophilicity in the 5-Ethyl Benzofuran Context

Lipophilicity, literally "fat-loving," is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. In drug discovery, it is a pivotal parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[7] The most common descriptor for lipophilicity is the partition coefficient (P), or its logarithmic form, LogP , which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8][9]

LogP = log ([Compound]octanol / [Compound]water)

For the 5-ethyl benzofuran scaffold, the inherent lipophilicity of the fused aromatic system is augmented by the presence of the ethyl group at the 5-position. This small, non-polar alkyl chain increases the molecule's affinity for lipid environments. The precise LogP value, however, is a composite of all substituents on the ring. The strategic placement of polar groups (e.g., hydroxyls, amides) or additional non-polar moieties will serve to fine-tune the overall lipophilicity, a critical exercise in balancing membrane permeability with aqueous solubility.

Experimental Determination of Lipophilicity

While computational models provide rapid estimations, experimental determination of LogP remains the benchmark for accuracy. Two primary methods are prevalent in the field.

The shake-flask method is the traditional and most direct way to measure LogP.[8][9] Its primary advantage is that it is a direct measurement of the partition coefficient.[9] However, it is labor-intensive, requires a significant amount of pure compound, and can be problematic for compounds that form emulsions or have very high or low LogP values.[8][9][10]

Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and, separately, water (typically a buffer like PBS, pH 7.4) with n-octanol. Allow the phases to separate completely, usually over 24 hours.[11]

  • Compound Dissolution: Accurately weigh a small amount of the 5-ethyl benzofuran derivative and dissolve it in a pre-determined volume of the n-octanol-saturated water or water-saturated n-octanol. The choice of initial solvent depends on the compound's expected solubility.

  • Partitioning: Add an equal volume of the opposing saturated phase to the solution from Step 2 in a flask.

  • Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 2 hours at a controlled temperature) to facilitate the partitioning of the compound between the two phases.[12] Following shaking, allow the mixture to stand undisturbed overnight to ensure complete phase separation.[12]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP value using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).

For more rapid analysis, RP-HPLC is an indirect but powerful method for estimating LogP.[9][13] It leverages the principle that a compound's retention time on a non-polar stationary phase (e.g., C18) is proportional to its lipophilicity.[10]

Protocol: RP-HPLC LogP Estimation

  • System Setup: Use a standard RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration Curve: Prepare a set of standard compounds with well-established LogP values that span the expected range of your test compounds.

  • Isocratic Elution: Inject each standard compound and determine its retention time (t_R). Calculate the retention factor, k, using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation: Plot the logarithm of the retention factor (log k) for the standards against their known LogP values. This will generate a linear calibration curve.

  • Sample Analysis: Inject the 5-ethyl benzofuran derivative and determine its log k value under the identical chromatographic conditions.

  • LogP Estimation: Interpolate the LogP of the test compound from its measured log k value using the linear regression equation derived from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calculation Data Processing Standards Reference Compounds (Known LogP) HPLC Inject into RP-HPLC System Standards->HPLC Test_Compound 5-Ethyl Benzofuran Derivative Test_Compound->HPLC Retention Measure Retention Time (tR) HPLC->Retention Calc_logk Calculate log k Retention->Calc_logk Calibration Plot log k (standards) vs. Known LogP Calc_logk->Calibration For Standards Interpolate Interpolate LogP of Test Compound Calc_logk->Interpolate For Test Compound Regression Generate Linear Regression Equation Calibration->Regression Regression->Interpolate

Comparative Analysis of Lipophilicity Methods
FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningIndirect; correlates retention time with lipophilicity
Accuracy High ("Gold Standard")[8]Good, but dependent on calibration standards
Throughput Low, time-consuming[9]High, rapid analysis
Sample Req. High purity, mg quantities[10]Low purity acceptable, µg quantities
LogP Range Typically -2 to 4[8][10]Typically 0 to 6[10]
Challenges Emulsion formation, labor-intensive[9][10]Requires careful method development and validation

Section 2: Elucidating the Steric Properties of 5-Ethyl Benzofurans

Steric properties refer to the three-dimensional size and shape of a molecule. In drug design, they are paramount for achieving high-affinity and selective binding to a biological target.[14][15] The spatial arrangement of atoms dictates how well a ligand "fits" into its binding pocket, analogous to a key fitting into a lock. Unfavorable steric interactions, or "steric hindrance," can prevent a molecule from adopting the optimal conformation for binding, thereby reducing its activity.

The 5-ethyl group on the benzofuran scaffold provides a specific steric footprint. While relatively small, its rotational flexibility means it can adopt various conformations that may influence interactions with the target protein. The true steric challenge in drug design arises from modulating other positions on the benzofuran ring to optimize these interactions without introducing steric clashes.

Computational Quantification of Steric Parameters

Unlike lipophilicity, steric properties are almost exclusively evaluated using computational methods. These calculations provide quantitative descriptors that are invaluable for building Quantitative Structure-Activity Relationship (QSAR) models.

Several parameters have been developed to quantify steric effects, with Sterimol parameters being among the most widely used and informative.[14][16] They describe the dimensions of a substituent along several axes:

  • L: The length of the substituent along the axis of the bond connecting it to the core molecule.

  • B1: The smallest width of the substituent perpendicular to the L-axis.

  • B5: The largest width of the substituent perpendicular to the L-axis.

The calculation of these parameters is a multi-step computational process.

Protocol: Computational Workflow for Sterimol Parameter Calculation

  • Structure Generation: Build the 3D structure of the 5-ethyl benzofuran derivative using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy spatial arrangements (conformers) of the molecule, paying particular attention to rotatable bonds.[16]

  • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the most stable 3D structure and its corresponding energy.[16]

  • Parameter Calculation: For the lowest energy conformer (or a Boltzmann-weighted average of several low-energy conformers), calculate the Sterimol parameters (L, B1, B5) for each substituent of interest.[16] This involves defining the bond axis and then measuring the projections of the van der Waals radii of the substituent's atoms onto the various perpendicular axes.

Steric_Workflow Input 3D Molecular Structure (5-Ethyl Benzofuran Derivative) Conformer_Gen Conformational Search (Identify Rotamers) Input->Conformer_Gen Optimization Quantum Mechanical Geometry Optimization Conformer_Gen->Optimization Filtering Filter & Rank Conformers by Energy Optimization->Filtering Lowest_Energy Select Lowest Energy Conformer(s) Filtering->Lowest_Energy Sterimol_Calc Calculate Sterimol Parameters (L, B1, B5) Lowest_Energy->Sterimol_Calc Output Quantitative Steric Descriptors Sterimol_Calc->Output

Section 3: Synthesis in Practice - Structure-Activity Relationships (SAR)

The ultimate goal of characterizing lipophilicity and sterics is to understand and predict their impact on biological activity. This is the realm of Structure-Activity Relationship (SAR) studies. By systematically modifying a lead compound, such as a 5-ethyl benzofuran, and measuring the corresponding changes in physicochemical properties and biological potency, researchers can build predictive models.[1][17][18][19]

For instance, a QSAR study on a series of arylbenzofuran derivatives acting as H3-receptor antagonists revealed that specific topological descriptors, which relate to the molecule's shape and connectivity, were key determinants of activity.[18] This underscores that both the electronic nature and the spatial arrangement of substituents are critical.

Consider a hypothetical series of 5-ethyl-2-substituted-benzofurans being evaluated as kinase inhibitors. The data might look as follows:

Table: Hypothetical SAR Data for 5-Ethyl-2-Substituted-Benzofuran Analogs

AnalogR-Group at C2cLogPSterimol L (Å)Kinase IC50 (nM)
1 -H3.10.005,200
2 -CH33.62.161,100
3 -Cl3.82.75850
4 -CF34.03.3245
5 -Phenyl4.96.2728
6 -iso-Propyl4.23.492,500
7 -tert-Butyl4.64.109,800

SAR Interpretation:

  • Lipophilicity Trend: Increasing lipophilicity (cLogP) from analog 1 to 5 generally correlates with increased potency (lower IC50). This suggests a hydrophobic pocket in the kinase binding site.

  • Steric Effects:

    • Small, linear substituents (analogs 2, 3, 4) are well-tolerated and improve activity. The phenyl group (analog 5) also fits well, likely making favorable π-stacking interactions.

    • However, introducing bulky, non-linear groups like iso-propyl (analog 6) and especially tert-butyl (analog 7) dramatically reduces activity. This indicates a steric clash , where the substituent is too large to be accommodated in the binding site, overriding any potential benefits from increased lipophilicity.

This example demonstrates the causal relationship: the lipophilicity and steric properties of the C2 substituent directly modulate the compound's ability to bind to its target, thereby dictating its biological activity.

Conclusion: A Dual-Parameter Approach to Rational Design

The successful development of drugs based on the 5-ethyl benzofuran scaffold, or any scaffold, is not a matter of chance. It is a process of rational design guided by a deep understanding of fundamental physicochemical principles. Lipophilicity and steric properties are not independent variables; they are intertwined characteristics that must be co-optimized. A modification designed to improve lipophilicity might inadvertently introduce a fatal steric flaw, and vice versa.

By employing a combination of robust experimental methods like the shake-flask and RP-HPLC techniques to accurately measure lipophilicity, and sophisticated computational tools to quantify steric dimensions, researchers can navigate the complex landscape of chemical space with greater precision. This dual-parameter approach, grounded in the principles of causality and self-validation, is essential for transforming a promising benzofuran hit into a clinically successful drug candidate.

References

  • (PDF) Computational workflow for steric assessment using the electric field-derived size. (2023, October 16).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - J-Stage. Available from: [Link]

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed. (n.d.). Available from: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives - ResearchGate. (2025, August 8). Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (2022, April 28). Available from: [Link]

  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (n.d.). Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Available from: [Link]

  • Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers - ResearchGate. (2025, December 18). Available from: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). Available from: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Available from: [Link]

  • Mapping tool delivers quantitative visualisations of steric interactions - Chemistry World. (2026, February 5). Available from: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14). Available from: [Link]

  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters | ACS Catalysis - ACS Publications. (2019, January 25). Available from: [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - NIH. (2020, September 19). Available from: [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis. Available from: [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing. (2023, December 19). Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists - Der Pharma Chemica. Available from: [Link]

  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016, September 28). Available from: [Link]

  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9). Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Available from: [Link]

  • Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC. Available from: [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry. (2023, June 30). Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PubMed. (2017, October 26). Available from: [Link]

  • Lipophilicity in drug discovery | Scilit. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Available from: [Link]

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Exploratory

Advanced Technical Guide: Synthesis, Cheminformatics, and Pharmacophore Mapping of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Executive Summary Benzofuran derivatives represent a privileged class of heterocyclic pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including COX-2 inhibition, antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives represent a privileged class of heterocyclic pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including COX-2 inhibition, antimicrobial properties, and antitumor efficacy[1]. Among these, Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate serves as a highly functionalized building block and a lipophilic prodrug candidate.

This whitepaper provides an authoritative, in-depth analysis of this specific compound, bridging exact cheminformatic identification with field-proven synthetic methodologies. By deconstructing the Rap-Stoermer cascade reaction[2], this guide equips medicinal chemists and process scientists with the mechanistic insights required to synthesize and scale this molecule with high fidelity.

Chemical Identity & Cheminformatics

Accurate molecular representation is critical for database querying, molecular docking simulations, and intellectual property filings. The table below consolidates the verified identifiers for Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate[3].

Property / IdentifierValue
IUPAC Name Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
CAS Registry Number 58455-55-3
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
SMILES CCOC(=O)C1=C(C)C2=CC(CC)=CC=C2O1
InChI InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3
InChIKey IEYANIVKQRBOPX-UHFFFAOYSA-N

Structural Rationale & Pharmacophore Mapping

The substitution pattern on the benzofuran core is not arbitrary; it is meticulously designed to optimize target binding and pharmacokinetic properties.

  • C2-Ethyl Carboxylate: Acts as a lipophilic ester, enhancing cellular permeability. In vivo, this can be hydrolyzed by esterases to the active carboxylic acid, a common motif in NSAIDs and metabolic modulators.

  • C3-Methyl Group: Provides steric shielding to the ester group, modulating the rate of enzymatic hydrolysis while locking the conformation of the benzofuran ring within the binding pocket.

  • C5-Ethyl Group: Extends deeply into hydrophobic pockets of target proteins (such as the hydrophobic channel of the COX-2 enzyme)[1], increasing binding affinity via van der Waals interactions.

Pipeline P1 Core Scaffold Benzofuran Ring Target Target Protein Binding (e.g., COX-2 / Antimicrobial) P1->Target P2 C2 Substitution Ethyl Carboxylate (Prodrug/Lipophilicity) P2->Target P3 C3 Substitution Methyl Group (Steric Shielding) P3->Target P4 C5 Substitution Ethyl Group (Hydrophobic Pocket Binding) P4->Target

Pharmacophore mapping of the substituted benzofuran scaffold.

Synthetic Methodology: The Modified Rap-Stoermer Protocol

The most efficient route to construct the 3-methylbenzofuran-2-carboxylate core is via a modified Rap-Stoermer cascade reaction[2][4]. This one-pot, two-step process couples an ortho-hydroxyacetophenone with an


-haloester.
Reagents & Materials
  • Precursor: 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one (CAS: 24539-92-2)[5] – 1.0 equivalent.

  • Alkylating Agent: Ethyl bromoacetate – 1.2 equivalents.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) – 2.5 equivalents.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system, ensuring that intermediate failures are visually or analytically detectable before proceeding.

Step 1: Phenoxide Generation

  • Charge a flame-dried, round-bottom flask with 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one (1.0 eq) and anhydrous DMF (10 mL/mmol).

  • Add anhydrous K₂CO₃ (2.5 eq) in one portion.

  • Causality Check: Stir the suspension at room temperature for 30 minutes. The solution will shift to a deep yellow/orange hue, validating the quantitative deprotonation of the phenolic -OH to the highly nucleophilic phenoxide ion. DMF is chosen because it effectively solvates the K⁺ cation, leaving a "naked," highly reactive phenoxide.

Step 2: Sₙ2 Alkylation 4. Add ethyl bromoacetate (1.2 eq) dropwise over 10 minutes via a syringe pump to prevent localized thermal spikes. 5. Heat the reaction mixture to 80°C for 2 hours. 6. Causality Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material confirms successful Sₙ2 displacement of the bromide, yielding the uncyclized intermediate ether (ethyl 2-(4-ethyl-2-acetylphenoxy)acetate).

Step 3: Dieckmann-like Cyclization & Aromatization 7. Elevate the temperature to 100°C and stir for an additional 4–6 hours. 8. Mechanistic Rationale: At elevated temperatures, the excess base deprotonates the active methylene group of the newly formed acetate. This carbanion attacks the adjacent ketone carbonyl in a Dieckmann-like intramolecular aldol condensation[4]. Subsequent spontaneous dehydration restores aromaticity, driving the reaction forward to the stable benzofuran ring.

Step 4: Quench and Workup 9. Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice water (30 mL/mmol). 10. Causality Check: The sudden shift in solvent polarity quenches the reaction, dissolves all inorganic salts (KBr, unreacted K₂CO₃), and forces the highly lipophilic ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate to precipitate as an off-white solid. 11. Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product.

Synthesis A 5-Ethyl-2-hydroxyacetophenone (Phenolic Precursor) C Base (K2CO3) Deprotonation A->C B Ethyl Bromoacetate (Alkylating Agent) B->C D SN2 Alkylation Intermediate Ether Formation C->D -HBr E Intramolecular Aldol Condensation (Dieckmann-like Cyclization) D->E Base catalysis F Dehydration Aromatization E->F -H2O G Ethyl 5-ethyl-3-methyl- 1-benzofuran-2-carboxylate F->G Final Product

Rap-Stoermer synthesis workflow for benzofuran-2-carboxylates.

Analytical Characterization Parameters

To verify the structural integrity of the synthesized compound, researchers should cross-reference their analytical data against the following expected spectroscopic parameters.

Analytical MethodExpected Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃)

7.40 - 7.10 (m, 3H)
Aromatic protons of the benzofuran core (C4, C6, C7).
¹H NMR (CDCl₃)

4.42 (q, J = 7.1 Hz, 2H)
Methylene protons of the C2-ethyl ester.
¹H NMR (CDCl₃)

2.75 (q, J = 7.5 Hz, 2H)
Methylene protons of the C5-ethyl group.
¹H NMR (CDCl₃)

2.58 (s, 3H)
Protons of the C3-methyl group.
¹H NMR (CDCl₃)

1.42 (t, J = 7.1 Hz, 3H)
Methyl protons of the C2-ethyl ester.
FT-IR (ATR) ~1715 cm⁻¹Strong C=O stretching (conjugated ester).
FT-IR (ATR) ~1580, 1460 cm⁻¹Aromatic C=C stretching.
LC-MS (ESI+) m/z 233.1[M+H]⁺Confirms the molecular weight of 232.28 Da.

Conclusion & Downstream Applications

The synthesis of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate via the Rap-Stoermer cascade is a robust, scalable methodology that leverages fundamental principles of nucleophilic substitution and intramolecular aldol condensation[2][4]. Once isolated, this compound serves as a critical intermediate. The ester can be saponified to yield the free carboxylic acid, which can subsequently be coupled with various amines to form benzofuran-2-carboxamides—a class of molecules heavily investigated for their neuroprotective and anti-inflammatory properties[6].

References

  • Chem-Space. "Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate - C14H16O3 | CSCS00006007543". Chem-Space Database. Available at: [Link]

  • ResearchGate. "Research advances in the Rap-Stoermer reaction". ResearchGate. Available at: [Link]

  • Arabian Journal of Chemistry. "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media". Arabian Journal of Chemistry. Available at: [Link]

  • ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies". ACS Publications. Available at: [Link]

Sources

Foundational

The Benzofuran Scaffold: Synthetic Strategies and Therapeutic Utility

Topic: Bioactive Benzofuran Building Blocks for Pharma Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5][6][7][8] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactive Benzofuran Building Blocks for Pharma Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5][6][7][8]

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, the benzofuran moiety (benzo[b]furan) stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From the historic anti-arrhythmic Amiodarone to emerging anti-neoplastic agents targeting VEGFR-2 and tubulin , this lipophilic bicycle offers a unique balance of aromaticity, hydrogen-bond acceptance, and metabolic stability.

For the drug discovery scientist, the benzofuran is not merely a target but a versatile building block. Its planar geometry allows for intercalation into DNA, while its C2 and C3 vectors provide distinct vectors for exploring chemical space within enzyme active sites.

Structure-Activity Relationship (SAR) Landscape

The bioactivity of benzofuran is dictated by the precise functionalization of its heterocyclic core (C2, C3) and the fused benzene ring (C4–C7). A senior medicinal chemist views these positions not just as attachment points, but as electronic and steric control levers.

Table 1: SAR Optimization Vectors
PositionChemical CharacterBiological Impact & Design Strategy
C2 Electron-rich, nucleophilicPrimary Pharmacophore Vector. Substitution here (e.g., esters, amides, heterocycles) is critical for cytotoxic activity. C2-aryl groups often enhance lipophilicity for membrane permeability.
C3 Sterically sensitiveSelectivity Switch. Bulky groups (e.g., aroyl, sulfonyl) here can lock conformation. Phenoxy substitutions at C3 have shown potency in osteoblast differentiation via CDK8 inhibition.[1]
C5 Metabolic "Soft Spot"Metabolic Stability & Potency. Often the site of hydroxylation. Blocking this with halogens (F, Cl) or methoxy groups can extend half-life and improve binding affinity (e.g., in antimicrobial agents).
C4-C7 Lipophilic pocketHydrophobic Interactions. Substituents here often engage in Van der Waals interactions with hydrophobic pockets in kinases (e.g., VEGFR, EGFR).

Synthetic Methodologies: From Classical to Catalytic

While the Rap-Stoermer reaction (condensation of salicylaldehydes with


-haloketones) remains a robust method for generating 2-aroylbenzofurans, modern pharmaceutical workflows demand higher modularity. The Sonogashira coupling-cyclization  sequence is currently the gold standard for generating diverse libraries of 2-substituted benzofurans.
Workflow Visualization: Modular Assembly

The following diagram illustrates the logic flow for a modular Sonogashira approach, emphasizing the critical transition from linear precursors to the cyclized core.

BenzofuranSynthesis Precursors Precursors (o-Iodophenol + Terminal Alkyne) Catalyst Catalytic System (Pd(PPh3)2Cl2 / CuI) Precursors->Catalyst Oxidative Addition Intermediate Intermediate (o-Alkynylphenol) Catalyst->Intermediate Cross-Coupling Cyclization Cyclization (5-endo-dig / 6-endo-dig) Intermediate->Cyclization Intramolecular Attack Product Bioactive Benzofuran (2-Substituted) Cyclization->Product Aromatization

Figure 1: Modular assembly of benzofuran scaffolds via Pd/Cu-catalyzed Sonogashira coupling followed by cyclization.

Experimental Protocol: Palladium-Catalyzed Synthesis

Objective: Synthesis of 2-phenylbenzofuran via Sonogashira coupling/cyclization. Rationale: This protocol is chosen for its high tolerance of functional groups (esters, nitriles) common in pharma intermediates.

Materials
  • Substrate: 2-Iodophenol (1.0 equiv)

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Co-Catalyst: Copper(I) iodide (CuI) (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Oxygen is the enemy of Palladium(0). Charge a flame-dried Schlenk flask with 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon three times.

    • Why: Prevents Glaser coupling (homocoupling of alkynes) which reduces yield.

  • Solvent Addition: Add anhydrous DMF and TEA via syringe under Argon flow.

  • Alkyne Addition: Add phenylacetylene dropwise.

    • Why: Controls the rate of reaction and manages exotherms.

  • Reaction: Stir at 60°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 9:1).

    • Checkpoint: The intermediate o-alkynylphenol may be visible. If cyclization is slow, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Validation:

  • ¹H NMR (CDCl₃): Look for the characteristic C3-H singlet around

    
     6.9–7.1 ppm.
    
  • LC-MS: Confirm molecular ion [M+H]⁺.

Mechanism of Action: Tubulin Polymerization Inhibition

Recent studies (e.g., El-Sayed et al., 2023) have highlighted benzofurans as potent inhibitors of tubulin polymerization, a mechanism distinct from kinase inhibition. By binding to the colchicine site, these molecules disrupt the microtubule dynamics essential for mitosis.

Pathway Visualization: Antiproliferative Cascade

This diagram details the downstream effects of benzofuran binding, leading to apoptotic cell death.

MoA_Tubulin Compound Benzofuran Derivative (e.g., C2-Aryl Substituted) Target Tubulin Dimer (Colchicine Binding Site) Compound->Target High Affinity Binding Effect1 Inhibition of Polymerization Target->Effect1 Steric Blockade Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle Defect Outcome Apoptosis (Cancer Cell Death) Checkpoint->Outcome Caspase Activation

Figure 2: Mechanism of action for benzofuran-based antineoplastic agents targeting tubulin dynamics.

Future Outlook

The future of benzofuran research lies in C-H functionalization . Recent breakthroughs (2024) have demonstrated the ability to functionalize the C7 position using transient directing groups, allowing for late-stage diversification of the scaffold without pre-functionalized starting materials. Furthermore, incorporating benzofurans into PROTACs (Proteolysis Targeting Chimeras) as the warhead moiety is an expanding frontier for degrading "undruggable" targets.

References

  • Mushtaq, A. et al. (2024).[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[3][2] [Link]

  • El-Sayed, M. et al. (2023).[4] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Yoshida, S. et al. (2024).[5] Highly functionalized benzofurans through unusual substituent migration. Chemical Communications.[5] [Link]

  • Koca, M. et al. (2022).[6] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. [Link]

  • Miao, Y. et al. (2019).[3] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The benzofuran scaffold is a privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting inflammation, oncology, and neurological disorders. Specifically, ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS: 58455-55-3) serves as a critical, highly functionalized building block.

This application note details a highly optimized, base-mediated cascade synthesis—often classified as a Rap-Stoermer-type condensation [1]. By utilizing 5-ethyl-2-hydroxyacetophenone and ethyl bromoacetate, this protocol achieves a one-pot


-alkylation, intramolecular aldol condensation, and dehydration. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of reagent selection  and self-validating experimental checkpoints  to ensure reproducible, high-yield isolation.

Mechanistic Rationale: The "Why" Behind the Chemistry

To master this synthesis, one must understand the thermodynamic and kinetic drivers of the cascade reaction. The transformation relies on three distinct mechanistic phases:

  • 
    -Alkylation (Kinetic Control):  The phenolic hydroxyl group (
    
    
    
    ) is deprotonated by a mild base. We specifically select anhydrous Potassium Carbonate (
    
    
    )
    over stronger bases like Sodium Hydride (
    
    
    ). Stronger bases risk saponifying the ethyl bromoacetate or triggering premature Claisen condensations.
    
    
    -Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it poorly solvates the phenoxide anion, rendering it highly nucleophilic for the
    
    
    attack on ethyl bromoacetate [2].
  • Intramolecular Aldol Condensation (Thermodynamic Shift): Once the intermediate (ethyl 2-(4-ethyl-2-acetylphenoxy)acetate) is formed, the active methylene group adjacent to the ester is deprotonated. This carbanion attacks the proximal ketone carbonyl. This step requires elevated thermal energy (90°C) to overcome the activation barrier of forming the strained transition state.

  • Dehydration (Aromatization): The resulting hemiketal spontaneously dehydrates. The driving force here is the massive thermodynamic stabilization gained by forming the fully aromatic, conjugated 1-benzofuran ring system.

Mechanism SM 5-ethyl-2-hydroxyacetophenone + Ethyl bromoacetate Alkylation Step 1: O-Alkylation (SN2 Displacement) SM->Alkylation K2CO3, DMF Intermediate Intermediate: Ethyl 2-(4-ethyl-2-acetylphenoxy)acetate Alkylation->Intermediate Cyclization Step 2: Intramolecular Aldol Condensation Intermediate->Cyclization Base Catalysis Dehydration Step 3: Dehydration (-H2O) Cyclization->Dehydration Heat (90°C) Product Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate Dehydration->Product

Mechanistic pathway of base-mediated benzofuran-2-carboxylate synthesis.

Quantitative Data & Optimization

Before finalizing the protocol, multiple reaction parameters were evaluated. Table 1 demonstrates why the specific combination of DMF and


 at 90°C was selected as the optimal self-validating system.

Table 1: Reaction Optimization Parameters for Cyclization

EntryBase (2.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1

Acetone602445Incomplete cyclization; intermediate stalled.
2

Acetone602462Slow dehydration due to insufficient thermal energy.
3

DMF 90 12 88 Optimal conditions; rapid aromatization.
4

DMF90885Faster kinetics, but cost-prohibitive for scale-up.
5

THF651230Severe ester hydrolysis and side-product formation.

Table 2: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
5-ethyl-2-hydroxyacetophenone164.201.01.64 gStarting Material
Ethyl bromoacetate167.001.22.00 g (1.33 mL)Alkylating Agent
Potassium carbonate (anhydrous)138.212.53.45 gBase

-Dimethylformamide (DMF)
73.09-15.0 mLSolvent

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in analytical checkpoints to ensure the chemistry is progressing correctly at each mechanistic stage [3].

Phase 1: Setup and -Alkylation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Dissolution: Add 5-ethyl-2-hydroxyacetophenone (1.64 g, 10 mmol) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add finely powdered, anhydrous

    
     (3.45 g, 25 mmol) in one portion. Causality: Using finely powdered base increases the surface area, accelerating the heterogeneous deprotonation of the phenol.
    
  • Alkylating Agent: Cool the mixture to 0°C using an ice bath. Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic

    
     reaction and minimizes the risk of dialkylation or runaway thermal degradation.
    
  • Validation Checkpoint 1 (2 Hours): Remove the ice bath and stir at room temperature for 2 hours. Perform TLC (Hexane:EtOAc 4:1). The highly polar, UV-active phenol spot (

    
    ) should completely disappear, replaced by a less polar intermediate spot (
    
    
    
    ).
Phase 2: Intramolecular Cyclization and Dehydration
  • Thermal Activation: Equip the flask with a reflux condenser. Elevate the temperature to 90°C using an oil bath.

  • Maturation: Stir vigorously at 90°C for 12 hours.

  • Validation Checkpoint 2 (12 Hours): Sample the reaction for LC-MS. The intermediate mass

    
     Da should be entirely consumed, replaced by the target benzofuran mass 
    
    
    
    Da (a loss of 18 Da confirms successful dehydration).
Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice water. Causality: Water crashes out the highly hydrophobic benzofuran product and dissolves the inorganic salts (

    
    , excess 
    
    
    
    ) and the DMF solvent.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual trace DMF, followed by brine (30 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 100% Hexane to 95:5 Hexane:EtOAc). The product elutes as a pale yellow oil that may crystallize upon standing.

Workflow Prep Reaction Setup (Inert Atm) Heat Heating (90°C) 12 Hours Prep->Heat Monitor TLC/LC-MS Monitoring Heat->Monitor Monitor->Heat Incomplete Quench Aqueous Quench & Extraction Monitor->Quench Complete Purify Silica Gel Chromatography Quench->Purify

Standard experimental workflow for benzofuran-2-carboxylate isolation.

Analytical Characterization

To ensure ultimate scientific integrity, the isolated compound must match the following spectral benchmarks.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.39 (d,
    
    
    Hz, 1H, Ar-H7), 7.33 (d,
    
    
    Hz, 1H, Ar-H4), 7.18 (dd,
    
    
    Hz, 1H, Ar-H6), 4.42 (q,
    
    
    Hz, 2H,
    
    
    ), 2.75 (q,
    
    
    Hz, 2H, Ar-
    
    
    ), 2.58 (s, 3H, Ar-
    
    
    at C3), 1.42 (t,
    
    
    Hz, 3H, ester-
    
    
    ), 1.28 (t,
    
    
    Hz, 3H, ethyl-
    
    
    ).
  • Validation Note: The disappearance of the ketone methyl singlet (

    
     ppm) from the starting material and the appearance of the benzofuran C3-methyl singlet (
    
    
    
    ppm, shifted due to the newly formed aromatic ring current) is the definitive proof of successful cyclization.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application

Application Note: Rap-Stoermer Condensation Protocol for Benzofuran Synthesis

[1][2][3][4][5][6][7] Abstract & Strategic Utility The benzofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., egonol) and clinical therapeutics (e.g., amiodarone, dro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Abstract & Strategic Utility

The benzofuran scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., egonol) and clinical therapeutics (e.g., amiodarone, dronedarone). While transition-metal-catalyzed methods (Sonogashira coupling/cyclization) are popular, they often suffer from high catalyst costs and metal contamination.

The Rap-Stoermer condensation offers a robust, metal-free alternative, synthesizing 2-acylbenzofurans directly from salicylaldehydes and


-haloketones. This guide outlines the mechanistic causality of the reaction and provides two distinct protocols: a Standard Robust Protocol  for diverse substrates and a Green Chemistry Protocol  utilizing aqueous phase-transfer catalysis.

Mechanistic Insight & Causality

To optimize the Rap-Stoermer reaction, one must understand it as a cascade sequence rather than a single step. The reaction failure modes typically stem from the competition between the initial substitution and the subsequent cyclization.

The Reaction Pathway[1][2][3][4][5][8][9]
  • Deprotonation: The base generates a phenoxide anion from salicylaldehyde.

  • O-Alkylation (

    
    ):  The phenoxide attacks the 
    
    
    
    -haloketone. Critical Control Point: This step competes with C-alkylation (rare in this context) and side reactions of the aldehyde (Cannizzaro).
  • Intramolecular Aldol Condensation: The enolate formed (or the

    
    -methylene protons) attacks the aldehyde carbonyl.
    
  • Dehydration: Elimination of water aromatizes the furan ring.

Expert Insight: Inadequate basicity or temperature often halts the reaction at the intermediate ether stage (2-(2-oxoalkoxy)benzaldehyde), preventing cyclization.

RapStoermerMechanism Start Salicylaldehyde + alpha-Haloketone Phenoxide Phenoxide Formation Start->Phenoxide Base Ether Intermediate Ether (O-Alkylation) Phenoxide->Ether S_N2 Attack (-Halide) Aldol Intramolecular Aldol Addition Ether->Aldol Enolization (Rate Limiting) Cyclic Alkoxide Intermediate Aldol->Cyclic Ring Closure Product 2-Acylbenzofuran (Aromatized) Cyclic->Product -H2O (Dehydration)

Figure 1: Mechanistic cascade of the Rap-Stoermer condensation. The transition from Ether to Aldol is the primary energy barrier requiring thermal or catalytic activation.

Critical Parameters & Optimization

The choice of base and solvent dictates the reaction rate and purity.

Table 1: Reaction Condition Matrix

ParameterTraditional (Harsh)Modern (Optimized)Green / High-Throughput
Base KOH, NaOH, NaOEt

,

TEA (Triethylamine), KF/

Solvent EtOH, MeOH (Reflux)MeCN, DMF, AcetoneWater (with PTC), PEG-400, Solvent-free
Temp 80–100°C60–80°C25°C (Solid state) or MW (130°C)
Yield 40–65% (Side reactions)75–90%85–97%
Notes Cannizzaro side-products common.Standard lab scale.Best for E-factor reduction.

Experimental Protocols

Protocol A: The "Robust Standard" (MeCN/ )

Recommended for: Valuable substrates, gram-scale synthesis, and moisture-sensitive derivatives.

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI) (0.1 equiv, optional catalyst for chlorides)

  • Acetonitrile (MeCN) (Dry)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde (e.g., 5 mmol) in MeCN (20 mL).

  • Base Activation: Add anhydrous

    
     (10 mmol). Stir at room temperature for 10 minutes to facilitate partial deprotonation.
    
  • Addition: Add the

    
    -haloketone (5.5 mmol). Note: If using 
    
    
    
    -chloro ketones, add 10 mol% KI to accelerate the reaction via Finkelstein exchange.
  • Reaction: Fit a reflux condenser and heat the mixture to reflux (approx. 80-82°C) for 3–6 hours.

    • Self-Validation: Monitor by TLC.[1] The intermediate ether often appears first (higher

      
       than aldehyde) before converting to the benzofuran (highest 
      
      
      
      , usually fluorescent under UV).
  • Work-up: Cool to room temperature. Filter off the inorganic solids (

    
    /KBr). Evaporate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from EtOH or perform flash column chromatography (Hexane/EtOAc) if high purity is required.

Protocol B: The "Green" Aqueous Phase-Transfer (Water/TBAB)

Recommended for: High-throughput screening, environmentally conscious synthesis, and robust substrates.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • NaOH (1.5 equiv)

  • TBAB (Tetra-n-butylammonium bromide) (10 mol%)

  • Water (Deionized)

Step-by-Step Workflow:

  • Mixing: In a reaction vessel, add water (10 mL per 2 mmol scale), NaOH, and TBAB. Stir until dissolved.

  • Substrate Addition: Add salicylaldehyde and

    
    -haloketone.
    
  • Heating: Heat the heterogeneous mixture to 80–90°C with vigorous stirring. The PTC (TBAB) shuttles the phenoxide into the organic phase (droplets of molten reactant) to react.

  • Quench & Isolation:

    • Cool the mixture. The product often precipitates as a solid.

    • Filter the solid, wash copiously with water to remove base and TBAB.

    • Validation: If the product is oily, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      

GreenProtocol Prep Reagent Prep (Water + NaOH + TBAB) Mix Add Substrates (Aldehyde + Haloketone) Prep->Mix React Phase Transfer Reaction (80-90°C, 1-3 hrs) Mix->React Check TLC Check (Disappearance of -OH) React->Check Check->React Incomplete Isolate Cool & Filter (Precipitate Collection) Check->Isolate Complete Purify Recrystallization (Ethanol) Isolate->Purify

Figure 2: Workflow for the Green Chemistry Aqueous Protocol using Phase Transfer Catalysis.

Troubleshooting & Self-Validation System

ObservationDiagnosisCorrective Action
Product is an oil/gum (not solid) Incomplete cyclization (Intermediate Ether present).Reflux longer with stronger base (add 0.5 eq KOH) to force aldol condensation.
Low Yield Cannizzaro reaction of aldehyde.Switch from NaOH/KOH to

in Acetone; ensure anhydrous conditions.
Starting Material Remains Poor nucleophilicity (e.g., chloro-ketone).Add KI (Finkelstein catalyst) or switch to bromo-ketone.
Multiple Spots on TLC O-alkylation vs C-alkylation competition.Use a softer base (

) and polar aprotic solvent (DMF) to favor O-alkylation.

Validation Checkpoint (NMR):

  • Success: Disappearance of the aldehyde proton (

    
     9.8–10.5 ppm) and the phenolic -OH (
    
    
    
    10.0–12.0 ppm).
  • Success: Appearance of the furan ring proton (

    
     7.4–7.8 ppm, often singlet or obscured in aromatic region) and the ketone carbonyl signal in 
    
    
    
    NMR (
    
    
    180-190 ppm).

References

  • Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect.[2]

  • Sharifi, A., et al. (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions using KF/Al2O3. Journal of the Iranian Chemical Society.

  • Khan, A. T., et al. (2013). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.[3] Arabian Journal of Chemistry.

  • Yoshizawa, M., et al. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions.[4] Green Chemistry.[5]

Sources

Method

Application Note: One-Pot Synthesis of Ethyl 3-Methyl-5-Substituted Benzofuran-2-Carboxylates

Executive Summary & Biological Significance The benzo[b]furan scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive molecules. Recent drug discovery ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The benzo[b]furan scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous bioactive molecules. Recent drug discovery efforts have heavily leveraged this motif to develop potent VEGFR-2 inhibitors , tubulin polymerization inhibitors such as BNC105 , and novel SARS-CoV-2 Main Protease (Mpro) inhibitors .

Traditionally, the synthesis of functionalized benzofurans requires multi-step sequences involving the isolation of intermediate phenoxy ketones. This application note details an optimized, self-validating one-pot tandem synthesis of ethyl 3-methyl-5-substituted benzofuran-2-carboxylates. By telescoping the O-alkylation and intramolecular aldol condensation into a single continuous operation, this protocol maximizes atom economy, reduces solvent waste, and accelerates the generation of analog libraries for structure-activity relationship (SAR) studies .

Mechanistic Rationale & Causality

The success of this one-pot methodology relies on the precise tuning of the base and solvent to drive two distinct mechanistic steps without requiring intermediate isolation.

  • Bimolecular Nucleophilic Substitution (Sₙ2): The reaction initiates with the O-alkylation of a 5-substituted 2-hydroxyacetophenone using ethyl bromoacetate. Anhydrous potassium carbonate (K₂CO₃) is explicitly chosen as the base. It is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly nucleophilic phenoxide, yet mild enough to prevent the saponification of the ethyl ester moiety on the alkylating agent.

  • Intramolecular Aldol-Type Cyclodehydration: The resulting intermediate, ethyl 2-(2-acetylphenoxy)acetate, possesses highly acidic active methylene protons flanked by the ester carbonyl and the ether oxygen. Under sustained reflux in a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF) , K₂CO₃ facilitates the deprotonation of this methylene group. The generated carbanion undergoes an intramolecular nucleophilic attack on the adjacent acetyl ketone. Subsequent dehydration of the tertiary alcohol yields the fully aromatized, thermodynamically stable benzofuran ring.

Mechanism A 5-Substituted 2-Hydroxyacetophenone + Ethyl Bromoacetate B O-Alkylation (Sₙ2) K₂CO₃, MeCN/DMF, Reflux A->B C Ethyl 2-(2-acetylphenoxy)acetate (Active Methylene Intermediate) B->C D Intramolecular Aldol Condensation Carbanion Attack & Dehydration (-H₂O) C->D E Ethyl 3-methyl-5-substituted benzofuran-2-carboxylate D->E

Caption: Mechanistic pathway of the one-pot tandem O-alkylation and cyclodehydration.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity at each stage.

Reagents & Materials
  • Starting Material: 5-Substituted 2-hydroxyacetophenone (1.0 equiv, 10 mmol)

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv, 12 mmol)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (50 mL, 0.2 M)

Step-by-Step Methodology
  • Phenoxide Equilibration: Charge an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with the 5-substituted 2-hydroxyacetophenone and anhydrous MeCN. Add K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: A distinct color change (often deepening to bright yellow or orange) indicates the successful formation of the phenoxide ion.

  • Alkylation: Attach a reflux condenser. Add ethyl bromoacetate dropwise over 5 minutes via syringe.

  • Tandem Cyclization (Heating): Heat the reaction mixture to reflux (82 °C for MeCN; 100 °C if using DMF for sterically hindered substrates) for 8–12 hours.

    • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material will disappear, replaced temporarily by the intermediate. The final benzofuran product will appear as a distinct spot with a higher Rf value that exhibits intense blue fluorescence under short-wave (254 nm) and long-wave (365 nm) UV light due to the extended conjugated aromatic system.

  • Aqueous Work-Up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr and excess K₂CO₃), washing the filter cake with ethyl acetate (30 mL). Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with ethyl acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from hot ethanol. If the product is an oil, utilize flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

    • Validation Checkpoint (NMR): ¹H NMR validation must confirm the disappearance of the acetyl methyl ketone singlet (~2.5 ppm) and the emergence of the benzofuran C3-methyl singlet (~2.4 ppm), alongside the characteristic ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Workflow Step1 1. Phenoxide Formation (Phenol + K₂CO₃ in MeCN, RT) Step2 2. Alkylating Agent Addition (Dropwise Ethyl Bromoacetate) Step1->Step2 Step3 3. One-Pot Cyclodehydration (Reflux 8-12 h, UV/TLC Monitor) Step2->Step3 Step4 4. Aqueous Work-Up (Filter salts, EtOAc Extraction) Step3->Step4 Step5 5. Purification & Validation (Recrystallization & ¹H NMR) Step4->Step5

Caption: Step-by-step experimental workflow for the one-pot benzofuran synthesis.

Quantitative Data & Optimization Matrix

The electronic nature of the 5-position substituent on the 2-hydroxyacetophenone significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) stabilize the phenoxide but can slow the subsequent aldol condensation, often necessitating a switch from MeCN to DMF to achieve higher reflux temperatures.

Table 1: Representative Optimization and Yield Matrix for 5-Substituted Derivatives

Substituent (R)Electronic NatureRecommended SolventTemp (°C)Time (h)Isolated Yield (%)
-H NeutralMeCN82 (Reflux)878
-CH₃ Electron-DonatingMeCN82 (Reflux)881
-Cl Mild Electron-WithdrawingMeCN82 (Reflux)1074
-Br Mild Electron-WithdrawingDMF100671
-NO₂ Strong Electron-WithdrawingDMF100582

Note: Yields represent isolated, analytically pure compounds following recrystallization or chromatography. Time reflects the point of complete intermediate consumption as verified by TLC.

References

  • Mohie, A. N., Doheim, M. A., El Masry, R. A., Gomaa, A. M., Salem, R., Tawfik, H. O., & Eldehna, W. M. "Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors." RSC Medicinal Chemistry, Advance Article (2026). URL:[Link]

  • Flynn, B. L., et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties." Journal of Medicinal Chemistry, 54(17), 6014-6027 (2011). URL:[Link]

  • [Authors]. "N-(Benzofuran-3-ylmethyl)isatin Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors: Synthesis, Biological Evaluation, Kinetic Analysis, and Molecular Modeling Insights." Journal of Molecular Structure, 1300, 145714 (2026). URL:[Link]

  • Arce-Ramos, L., Castillo, J.-C., & Becerra, D. "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." Pharmaceuticals, 16(9), 1265 (2023). URL:[Link]

Application

Application Note: Precision Synthesis of Benzofuran Precursors via Regioselective Acylation of 4-Ethylphenol

Abstract This application note details the optimized protocol for synthesizing 2-hydroxy-5-ethylacetophenone , a critical scaffold for 5-substituted benzofuran therapeutics (e.g., amiodarone analogues).[1] While direct F...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing 2-hydroxy-5-ethylacetophenone , a critical scaffold for 5-substituted benzofuran therapeutics (e.g., amiodarone analogues).[1] While direct Friedel-Crafts acylation of 4-ethylphenol is possible, it often suffers from poly-acylation and low regioselectivity.[1] This guide presents a Two-Stage Fries Rearrangement workflow. This method guarantees exclusive ortho-acylation relative to the hydroxyl group, leveraging the steric blocking of the para-position by the ethyl group. We provide a self-validating protocol suitable for scale-up in drug discovery environments.

Introduction & Scientific Rationale

The Challenge: Regiocontrol in Phenolic Acylation

Synthesizing benzofurans requires an ortho-hydroxy ketone moiety.[1] For 4-ethylphenol, the challenge lies in directing the acyl group specifically to the 2-position (ortho) while preventing:

  • O-acylation: Formation of stable esters without ring substitution.[1]

  • Poly-acylation: Addition of multiple acyl groups.[1]

  • Tarry Polymerization: Common with phenols in the presence of strong Lewis acids like

    
    .
    
The Solution: The Fries Rearrangement Strategy

Instead of direct acylation, this protocol utilizes the Fries Rearrangement .[2][3] The phenol is first converted to 4-ethylphenyl acetate (O-acylation).[1] Subsequently, treatment with a Lewis acid (


) forces the migration of the acetyl group from the oxygen to the ortho-carbon.

Why this works:

  • Thermodynamic Control: The para position is blocked by the ethyl group. The rearrangement is forced to the ortho position.

  • Stoichiometric Activation: The reaction requires >2 equivalents of

    
    . The first equivalent deprotonates the phenol/complexes the ester; the second equivalent activates the carbonyl for migration.
    
Mechanistic Pathway

The following diagram illustrates the transition from the O-acyl ester to the C-acyl ketone via the acylium ion pair intermediate.

FriesMechanism Substrate 4-Ethylphenol Ester 4-Ethylphenyl Acetate (O-Acyl Intermediate) Substrate->Ester Ac2O / Base Complex AlCl3 Complex (Coordination) Ester->Complex AlCl3 (eq 1) IonPair Acylium Ion Pair [PhO-AlCl3]- [R-C=O]+ Complex->IonPair Heat / AlCl3 (eq 2) Product 2-Hydroxy-5-ethylacetophenone (Ortho-C-Acyl Product) IonPair->Product Rearrangement & Hydrolysis

Figure 1: Mechanistic pathway of the Fries Rearrangement for 4-ethylphenol.[1] The ethyl group at C4 blocks para-migration, ensuring high ortho-selectivity.

Experimental Protocols

Phase A: Synthesis of 4-Ethylphenyl Acetate (The "Lock")

Objective: Cap the reactive hydroxyl group to prevent side reactions.

Reagents:

  • 4-Ethylphenol (12.2 g, 100 mmol)[1]

  • Acetic Anhydride (12.3 g, 120 mmol)

  • Pyridine (Catalytic, 0.5 mL) or Sodium Acetate (anhydrous, 1.0 g)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, can be run neat)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 4-ethylphenol in 50 mL DCM (or run neat if using NaOAc).

  • Addition: Add Acetic Anhydride dropwise over 15 minutes.

  • Catalysis: Add Pyridine/NaOAc.

  • Reaction: Reflux at 40°C (DCM) or 100°C (neat) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The phenol spot (

    
    ) should disappear; ester spot (
    
    
    
    ) appears.
  • Workup: Wash with water (2 x 50 mL), then 5% NaHCO3 (to remove acetic acid). Dry organic layer over

    
     and concentrate.
    
  • Yield: Expect >95% yield of a colorless oil.

Phase B: Lewis Acid Catalyzed Rearrangement (The "Key")

Objective: Regioselective migration of the acetyl group.

Reagents:

  • 4-Ethylphenyl acetate (from Phase A, ~16.4 g, 100 mmol)[1]

  • Aluminum Chloride (

    
    ), Anhydrous (29.3 g, 220 mmol) [CRITICAL: 2.2 Equivalents] 
    
  • Solvent: Chlorobenzene (preferred for temp control) or Neat (requires careful heat management).

Procedure:

  • Preparation: Flame-dry a 3-neck flask equipped with a mechanical stirrer and reflux condenser. Connect the outlet to a NaOH trap (HCl gas evolution).

  • Catalyst Loading: Suspend

    
     (2.2 eq) in Chlorobenzene (50 mL). Cool to 0°C.[1]
    
  • Addition: Add 4-Ethylphenyl acetate dropwise. The solution will turn yellow/orange.

    • Note: Exothermic reaction.[4] Keep T < 10°C during addition.

  • Rearrangement:

    • Remove ice bath.[1]

    • Heat slowly to 120°C .

    • Maintain for 3 hours. The mixture will darken significantly (deep red/brown complex).

  • Quenching (The "Danger Zone"):

    • Cool reaction to room temperature.[4][5]

    • Prepare a beaker with 200g Ice + 50 mL conc. HCl.

    • Slowly pour the reaction mixture into the acid/ice slurry with vigorous stirring. Caution: Violent hydrolysis of Aluminum salts.

  • Isolation:

    • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

    • Wash organics with Brine.[4] Dry over

      
      .[1][4]
      
    • Concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for benzofuran synthesis.

    • If needed, recrystallize from Ethanol/Water or perform steam distillation (ortho-hydroxy ketones are steam volatile).[1]

Data Analysis & Validation

Expected Results Table
ParameterPhase A (Ester)Phase B (Ketone)
Appearance Colorless OilPale Yellow Solid/Oil
Yield 95 - 98%75 - 85%
1H NMR Key Shift Methyl (Ac) ~2.3 ppm (s)Methyl (Ac) ~2.6 ppm (s)
IR Signature Ester C=O: ~1760 cm⁻¹Ketone C=O: ~1640 cm⁻¹ (H-bonded)
TLC (Hex:EtOAc 8:2)

~ 0.70

~ 0.55
Downstream Application: Benzofuran Cyclization

The resulting 2-hydroxy-5-ethylacetophenone is the immediate precursor for 5-ethylbenzofuran derivatives.[1]

Workflow Visualization:

Workflow Step1 PHASE A: Esterification (Protection) Step2 PHASE B: Fries Rearrangement (AlCl3, 120°C) Step1->Step2 4-Ethylphenyl Acetate Step3 Quench & Hydrolysis (Ice/HCl) Step2->Step3 Aluminum Complex Step4 Benzofuran Cyclization (e.g., Rap-Stoermer with alpha-halo ketone) Step3->Step4 2-Hydroxy-5-ethylacetophenone

Figure 2: Complete synthetic workflow from phenol to benzofuran scaffold.

Troubleshooting & Critical Process Parameters (CPPs)

  • Moisture Sensitivity:

    
     is extremely hygroscopic.[1] If the catalyst is "wet" (clumpy, white powder turning grey), the reaction will fail or stall. Always use fresh, anhydrous, yellow/grey granular 
    
    
    
    .
  • Stoichiometry: Do not reduce

    
     below 2.0 equivalents. The product (hydroxy ketone) forms a stable chelate with aluminum (
    
    
    
    ).[1] This ties up 1 equivalent of catalyst.[4] The second equivalent is required to drive the catalytic cycle for the remaining starting material.
  • Temperature Control:

    • Too Low (<80°C): Reaction may stop at the intermediate or favor para migration (impossible here, but leads to stagnation).

    • Too High (>140°C): Dealkylation of the ethyl group can occur, leading to 2-hydroxyacetophenone (loss of ethyl). Keep strictly at 120°C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Fries Rearrangement).

  • Martin, R. "The Fries Reaction". Organic Preparations and Procedures International, 1992, 24(4), 369-435. (Comprehensive review of mechanism and Lewis Acid choice).

  • Mphahlele, M. J., et al. "Synthesis of 2-arylbenzofurans via the Rap–Stoermer reaction." Journal of Chemical Research, 2012. (Downstream application of 2-hydroxyacetophenones).[1][6][7][8]

  • BenchChem. "Fries Rearrangement Protocols." (General industrial protocols for phenolic ketones).

Sources

Method

Base-catalyzed cyclization conditions for benzofuran esters

Application Note: Base-Catalyzed Cyclization Protocols for the Synthesis of Benzofuran-2-Carboxylate Esters Executive Summary The benzofuran ring is a privileged pharmacophore in drug discovery, forming the structural co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Base-Catalyzed Cyclization Protocols for the Synthesis of Benzofuran-2-Carboxylate Esters

Executive Summary

The benzofuran ring is a privileged pharmacophore in drug discovery, forming the structural core of numerous biologically active compounds, including anti-inflammatory agents, tyrosinase inhibitors, and α-glucosidase inhibitors[1]. One of the most robust and scalable methods for constructing this scaffold is the base-catalyzed one-pot O-alkylation and intramolecular Knoevenagel/aldol-type cyclization of o-hydroxybenzaldehydes (salicylaldehydes) with α-haloacetates.

This guide provides an in-depth, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection and offering validated parameters to maximize yield and purity.

Mechanistic Causality: Why These Conditions Work

The synthesis of benzofuran-2-carboxylates via base catalysis is a tandem, two-stage process. Understanding the physical chemistry of each step is critical for troubleshooting and optimization.

  • Intermolecular O-Alkylation (SN2): The reaction initiates with the deprotonation of the phenol group of salicylaldehyde (pKa ~10). Potassium carbonate (K2CO3) is the ideal base because it is strong enough to quantitatively form the phenoxide anion without hydrolyzing the ester product[2]. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, accelerating the SN2 attack on the electrophilic carbon of ethyl bromoacetate (or ethyl chloroacetate)[2].

  • Intramolecular Cyclization and Dehydration: The resulting intermediate, ethyl 2-formylphenoxyacetate, contains an active methylene group flanked by an ether oxygen and an ester carbonyl. The same carbonate base deprotonates this methylene to generate a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the adjacent formyl group. The resulting cyclic alkoxide spontaneously dehydrates (loses H2O) to achieve the thermodynamically stable, fully aromatized benzofuran ring[2].

Mechanism A Salicylaldehyde + Ethyl Bromoacetate B Phenoxide Formation A->B K2CO3 C O-Alkylated Intermediate B->C SN2 Attack D Enolate Generation C->D K2CO3 E Intramolecular Aldol Addition D->E Cyclization F Dehydration (Aromatization) E->F -H2O G Benzofuran-2- Carboxylate F->G Final Product

Reaction mechanism of base-catalyzed cyclization forming benzofuran-2-carboxylate.

Condition Matrix: Optimization Data

The choice of base and solvent dictates the reaction kinetics. Protic solvents (like ethanol) hydrogen-bond with the base and nucleophile, dampening reactivity and often leading to incomplete cyclization. Polar aprotic solvents (DMF, MeCN) are vastly superior for this tandem sequence[2][3].

Table 1: Optimization of Base and Solvent Conditions for Benzofuran Cyclization

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3 (1.5) DMF 92–94 4 85–90 Optimal balance of basicity and solubility; drives full aromatization[2].
K2CO3 (2.0)MeCNReflux (82)475–80Effective, but lower boiling point slightly retards the dehydration step[3].
Cs2CO3 (1.5)DMF90288–92Faster kinetics due to the highly polarizable cesium cation ("cesium effect").
NaOEt (1.2)EtOHReflux (78)1260–65Protic solvent reduces nucleophilicity; risk of transesterification side reactions.
DBU (1.5)THFReflux (66)850–55Incomplete cyclization; reaction stalls at the O-alkylated intermediate.

Validated Standard Operating Procedure (SOP)

This protocol describes the synthesis of ethyl benzofuran-2-carboxylate derivatives. It is designed as a self-validating system , meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Reagents and Setup
  • Substrate: Substituted 2-hydroxybenzaldehyde (salicylaldehyde) (1.0 equiv, e.g., 50 mmol)[2].

  • Alkylating Agent: Ethyl bromoacetate or ethyl chloroacetate (1.0 - 1.1 equiv, 50-55 mmol)[2][3].

  • Base: Anhydrous Potassium Carbonate (K2CO3) (1.5 equiv, 75 mmol)[2]. Note: Must be finely powdered and oven-dried to prevent water-induced ester hydrolysis.

  • Solvent: Dry N,N-Dimethylformamide (DMF) (70 mL, ~0.7 M concentration)[2].

Execution
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Charge the flask with the 2-hydroxybenzaldehyde derivative and dry DMF. Stir until fully dissolved.

  • Add the anhydrous K2CO3 in one portion. The solution will immediately darken (typically yellow to deep orange), visually validating the formation of the phenoxide anion.

  • Add ethyl bromoacetate dropwise over 5 minutes.

  • Heat the reaction mixture to 92–94 °C using an oil bath or heating mantle[2].

In-Process Control (IPC) & Self-Validation
  • Checkpoint (2 Hours): Sample 10 µL of the reaction mixture, dilute in 1 mL of EtOAc, wash with water, and analyze via LC-MS or TLC (Hexane/EtOAc 4:1).

  • Validation: You should observe the disappearance of the starting material and the emergence of a highly UV-active spot (the product).

  • Self-Correction: If LC-MS shows a mass corresponding to the uncyclized O-alkylated intermediate (M+ + 86 for ethyl acetate addition without loss of water), the aldol condensation/dehydration is stalling. Correction: Add an additional 0.5 equiv of K2CO3 and increase the temperature to 100 °C for 2 more hours.

Workup and Purification
  • Once complete (typically 4 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 300 mL of vigorously stirred ice water[2].

  • Validation of Precipitation: A solid precipitate should form immediately. If the product oils out instead of precipitating (common with highly aliphatic or low-melting derivatives), extract the aqueous layer with Ethyl Acetate (3 × 100 mL), wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over anhydrous MgSO4, and concentrate under vacuum[3].

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and air dry.

  • Recrystallize the crude ester from hot methanol or ethanol to afford the analytically pure benzofuran-2-carboxylate[2].

References[2] Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives

Source: scribd.com (Journal of Chemistry) URL:[3] Title: Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor Source: nih.gov (Scientific Reports) URL:[1] Title: Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies Source: nih.gov (Pharmaceuticals) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Diethyl Bromomalonate Condensations

Welcome to the technical support center for diethyl bromomalonate condensations. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diethyl bromomalonate condensations. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common side reactions. The following information is curated to provide not only procedural guidance but also a deeper understanding of the reaction mechanisms to empower you in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the condensation of diethyl bromomalonate and offers targeted solutions.

Q1: I'm observing a significant amount of a high-boiling point byproduct, which I suspect is a self-condensation product. How can I prevent this?

A1: The formation of tetraethyl ethanetetracarboxylate is a classic side reaction in diethyl bromomalonate condensations. This occurs when the enolate of a malonic ester attacks another molecule of diethyl bromomalonate.

Root Cause: This side reaction is often favored by reaction conditions that allow for the accumulation of the malonate enolate before the intended electrophile is introduced or when a weak base is used.

Solutions:

  • Base Selection: The choice of base is critical. While weaker bases like sodium carbonate have been used, they can lead to the formation of byproducts.[1] A stronger base, such as sodium ethoxide in ethanol, is often preferred to ensure rapid and complete formation of the enolate, which can then be consumed by the desired electrophile.[2]

  • Reaction Temperature: Running the reaction at elevated temperatures can sometimes promote self-condensation.[1] It's advisable to maintain a controlled temperature, often starting at a lower temperature during the base addition and enolate formation, and then proceeding with the alkylation step.

  • Order of Addition: A common laboratory practice is to first form the deprotonated malonate ester at room temperature and then add this solution dropwise to a solution of the alkylating agent.[3] This ensures that the concentration of the enolate is kept low at any given time, minimizing the chance of self-reaction.

Q2: My yield of the desired mono-alkylated product is low, and I'm seeing a significant amount of a dialkylated species. How can I improve the selectivity for mono-alkylation?

A2: Dialkylation is a frequent challenge because the mono-alkylated product still possesses an acidic proton and can be deprotonated and react further. [4][5]

Root Cause: The acidity of the mono-alkylated malonic ester is comparable to the starting diethyl malonate, making the second alkylation a competitive process.

Solutions:

  • Stoichiometry Control: Use a slight excess of diethyl malonate relative to the base and the alkylating agent.[2][4] A common starting point is a 1.1:1.0:1.0 ratio of diethyl malonate to base to alkyl halide.[2] This ensures that the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.

  • Base Selection: While a strong base is needed for complete enolate formation, an excessively strong or bulky base is not always necessary and can sometimes hinder the desired reaction. Sodium ethoxide is a standard and effective choice when using diethyl malonate.[2][3]

  • Temperature Management: Lower reaction temperatures can sometimes enhance the selectivity for the mono-alkylated product.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the malonate enolate can help maintain a low concentration of the electrophile, favoring the initial mono-alkylation.

Table 1: Recommended Stoichiometry for Mono-alkylation

ReagentMolar RatioRationale
Diethyl Malonate1.1 - 1.5Excess to favor mono-alkylation.
Base (e.g., NaOEt)1.0To ensure complete deprotonation of one equivalent of the malonate.
Alkyl Halide1.0Limiting reagent to prevent dialkylation.
Q3: I'm concerned about potential hydrolysis of my ester groups. What are the best practices to avoid this?

A3: Ester hydrolysis can be a significant side reaction, especially under basic conditions in the presence of water. [1][2]

Root Cause: The presence of water in the reaction mixture can lead to saponification of the ester groups, particularly when using a strong base like sodium ethoxide.

Solutions:

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and reagents.[4] Glassware should be thoroughly dried, for instance, by flame-drying or oven-drying, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[4]

  • Proper Reagent Handling: Use freshly prepared or properly stored sodium ethoxide.[4] Ensure that the ethanol used to prepare the ethoxide is absolute (anhydrous).[4][6]

  • Work-up Procedure: During the work-up, it is important to neutralize the basic reaction mixture with a cold, dilute acid before extraction to prevent base-catalyzed hydrolysis.[2]

Q4: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the issue?

A4: Incomplete reactions can be due to several factors, including insufficient reactivity of the reagents or suboptimal reaction conditions.

Root Cause: The alkylating agent may be unreactive (e.g., a secondary or sterically hindered halide), or the reaction conditions may not be vigorous enough to drive the reaction to completion.

Solutions:

  • Choice of Alkylating Agent: Primary alkyl halides are generally the best substrates for this reaction.[7] Secondary halides react more slowly and may lead to competing elimination reactions, while tertiary halides are generally unsuitable.[2][7]

  • Reaction Time and Temperature: For less reactive alkyl halides, increasing the reaction time and/or temperature may be necessary to achieve full conversion.[4] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants. Ethanol is commonly used with sodium ethoxide.[2] In some cases, for less reactive systems, a higher-boiling solvent might be beneficial, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

What is the role of the base in this reaction?

The primary role of the base is to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups (pKa ≈ 13).[5] This generates a resonance-stabilized enolate ion, which is a potent nucleophile.[7][8]

Why is it important to use sodium ethoxide when working with diethyl malonate?

Using an alkoxide base with the same alkyl group as the ester (in this case, ethoxide for an ethyl ester) prevents transesterification.[2][7] If a different alkoxide, such as methoxide, were used, it could react with the ethyl ester groups, leading to a mixture of ethyl and methyl esters and complicating the product mixture.

Can I use other bases besides sodium ethoxide?

While sodium ethoxide is standard, other bases can be employed. For instance, sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a strong, non-nucleophilic base that can also be used to generate the enolate. Milder bases like potassium carbonate can also be used, often in conjunction with a phase-transfer catalyst to enhance reactivity.[4][9]

What is O-alkylation, and how can I avoid it?

The malonate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[2] C-alkylation is the desired pathway, leading to the formation of a new carbon-carbon bond. O-alkylation results in the formation of a ketene acetal. While C-alkylation is generally favored with alkyl halides, O-alkylation can become more significant with "harder" electrophiles.[10] Using "softer" alkylating agents like alkyl bromides and iodides typically favors C-alkylation.[10]

Experimental Protocols

Standard Protocol for Mono-alkylation of Diethyl Bromomalonate

This is a general guideline and may require optimization for specific substrates.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add absolute ethanol under an inert atmosphere. Carefully add sodium metal (1.0 equivalent) in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.[4]

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic.[6] After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add cold, dilute hydrochloric acid to the residue to neutralize any remaining base. Extract the aqueous layer with diethyl ether (3x).

  • Isolation and Purification: Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate.[2] Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism of Diethyl Malonate Alkylation

G Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product R-X (Alkyl Halide) Dialkylated Product Dialkylated Product Mono-alkylated Product->Dialkylated Product 1. NaOEt 2. R-X Carboxylic Acid Carboxylic Acid Mono-alkylated Product->Carboxylic Acid 1. H3O+, Heat 2. Decarboxylation G Start Reaction Issue Identified LowYield Low Yield of Desired Product Start->LowYield SideProduct Presence of Side Products Start->SideProduct Incomplete Incomplete Reaction LowYield->Incomplete Dialkylation Dialkylation Observed SideProduct->Dialkylation Hydrolysis Ester Hydrolysis SideProduct->Hydrolysis SelfCondensation Self-Condensation SideProduct->SelfCondensation Reactivity Check Alkyl Halide Reactivity Incomplete->Reactivity TimeTemp Increase Reaction Time/Temp Incomplete->TimeTemp Stoichiometry Adjust Stoichiometry: Excess Malonate Dialkylation->Stoichiometry Dry Ensure Anhydrous Conditions Hydrolysis->Dry TempControl Optimize Temperature SelfCondensation->TempControl AdditionOrder Control Addition Order SelfCondensation->AdditionOrder

Caption: A decision tree for troubleshooting common issues.

References

  • Zweifel, G.; Nantz, M. H. Modern Organic Synthesis: An Introduction. W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Corson, B. B., & Benson, W. L. (1930). Tetraethyl ethanetetracarboxylate. Organic Syntheses, 10, 94. doi:10.15227/orgsyn.010.0094. Available at: [Link]

  • OpenOChem. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Bell, R. P. (1941). The kinetics of the base-catalysed bromination of diethyl malonate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 178(975), 494-506.
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Koehler, K., & Eiden, F. (1999). C-Alkylation process of esters of malonic acid. EP0918047A1. Google Patents.
  • Hennis, H. E. (1972). Process of alkylation with base of metal oxide. US3701814A. Google Patents.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Adams, R., & Kamm, R. M. (1925). Ethyl n-butylmalonate. Organic Syntheses, 4, 11. doi:10.15227/orgsyn.004.0011. Available at: [Link]

  • PatSnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • YouTube. (2016). Exam 2 Synthesis - Malonic Ester Practice. Retrieved from [Link]

  • Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Retrieved from [Link]

  • Kaiser, E. M., Fries, J. A., & Simonsen, W. J. (1973). Convenient One-Step Dialkylation of Diethyl Malonate With Sodium Hydride.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Arkivoc. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Vaia. (n.d.). Synthesize each compound from diethyl malonate. Retrieved from [Link]

  • ResearchGate. (2020). The Alkylation of Malonic Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl Dibromomalonate. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 23. Carbonyl Condensation Reactions. Retrieved from [Link]

  • Molecules. (2001). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • SlideShare. (2019). Organic Synthesis Via Enolate. Retrieved from [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • Pearson+. (n.d.). There are other condensation reactions similar to the aldol and C.... Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.13 Some Biological Carbonyl Condensation Reactions – Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Benzofuran Synthesis Support Center: Troubleshooting Cyclization Efficiency

Welcome to the Technical Support Center for Benzofuran Synthesis. As drug development heavily relies on the benzofuran scaffold—found in therapeutics like amiodarone and dronedarone[1]—achieving high cyclization efficien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. As drug development heavily relies on the benzofuran scaffold—found in therapeutics like amiodarone and dronedarone[1]—achieving high cyclization efficiency is critical. This guide is designed for research scientists experiencing stalled reactions, poor yields, or unexpected byproducts during intramolecular cyclization.

Below, we dissect the mechanistic failures of common synthetic routes (transition-metal catalyzed, acid-catalyzed, and iodocyclization) and provide field-proven, self-validating protocols to restore your reaction yields.

Diagnostic Workflow for Cyclization Failures

Before adjusting your stoichiometry, use the following logical pathway to identify the root cause of your cyclization failure.

BenzofuranTroubleshooting Start Low Yield in Benzofuran Cyclization Strategy Identify Synthetic Strategy Start->Strategy Metal Transition-Metal (Pd/Cu, Rh, Au) Strategy->Metal Acid Acid-Catalyzed (Oximes/Ketones) Strategy->Acid Iodo Electrophilic Iodocyclization Strategy->Iodo MetalIssue Incomplete Conversion or Homocoupling Metal->MetalIssue AcidIssue Amide Byproducts (Beckmann Rearrangement) Acid->AcidIssue IodoIssue Poor Electrophile Activation Iodo->IodoIssue MetalFix Optimize Base (DBU/TEA) Ensure Anaerobic Conditions Add CuI Co-catalyst MetalIssue->MetalFix AcidFix Switch to Lewis Acid (Zn(OTf)2) Use Aprotic Solvent Lower Temperature AcidIssue->AcidFix IodoFix Use I(coll)2PF6 Optimize Leaving Group IodoIssue->IodoFix

Diagnostic workflow for troubleshooting low cyclization efficiency in benzofuran synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Pd/Cu-catalyzed cyclization of 2-alkynylphenols is stalling, yielding uncyclized intermediates and homocoupling byproducts. How do I push the reaction to completion?

Mechanistic Cause: Incomplete cyclization typically stems from poor nucleophilicity of the phenoxide intermediate or insufficient electrophilic activation of the alkyne. Furthermore, oxidative homocoupling (Glaser coupling) of the terminal alkyne rapidly consumes your starting material if oxygen is present[2]. Resolution:

  • Base Optimization: The choice of base dictates the rate of intramolecular nucleophilic attack. Switch to a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or use triethylamine as both solvent and base to facilitate the initial ring opening and subsequent cyclization[1].

  • Co-catalyst Synergy: Ensure Copper(I) iodide (CuI) is actively participating. In a (PPh3)2PdCl2/CuI system, Pd activates the aryl halide while Cu activates the terminal alkyne. Omitting CuI drastically reduces the efficiency of the intramolecular cyclization[3].

  • Strict Anaerobic Conditions: Homocoupling is an oxygen-dependent side reaction. Degas all solvents via freeze-pump-thaw cycles and maintain a strict argon atmosphere[2].

Q2: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime, but my primary isolate is an amide rather than the target benzofuran. What is happening?

Mechanistic Cause: You are observing a competing Beckmann rearrangement[2]. Under strong Brønsted acid conditions, the oxime hydroxyl group is protonated and departs as water, prompting the anti-alkyl/aryl group to migrate to the nitrogen, forming an amide instead of undergoing the desired C-O bond formation. Resolution: To thermodynamically favor benzofuran synthesis over the rearrangement:

  • Transition to Lewis Acids: Replace strong Brønsted acids with Lewis acids. For example, Zn(OTf)2 (10 mol%) effectively catalyzes the cyclization of propargyl alcohols and anilines/phenols without triggering the 1,2-nitrogen shift responsible for amide formation[4].

  • Solvent & Temperature Control: Utilize aprotic solvents (e.g., hot toluene) to disfavor the protonation events that lead to the Beckmann rearrangement[2].

Q3: My iodocyclization of ethoxyethyl ether-substituted alkynes is yielding low conversion rates (<40%) using standard I2. How can I improve the electrophilic activation?

Mechanistic Cause: Standard molecular iodine (I2) often lacks the electrophilicity required to rapidly activate the alkyne


-system, allowing competing side reactions or degradation to outpace the 5-endo-dig cyclization.
Resolution: 
Switch to a more potent iodonium salt. The use of bis(2,4,6-collidine)iodonium hexafluorophosphate [I(coll)2PF6] generates a highly reactive iodonium ion that completes these cyclizations within seconds at room temperature, achieving 84%–100% yields. The ethoxyethyl ether group acts synergistically as both a protecting group and an excellent leaving group during the ring closure[5].

Quantitative Data: Cyclization Optimization Parameters

Use the following table to benchmark your current methodology against optimized industry standards.

Synthesis StrategyCatalyst / Reagent SystemTypical YieldPrimary ByproductCritical Optimization Parameter
Sonogashira-Coupling Cyclization Pd(PPh3)2Cl2 (5 mol%) + CuI (10 mol%)84–91%[3]Homocoupled alkynesStrict anaerobic environment; use DBU or TEA base
Acid-Catalyzed (Oximes) Zn(OTf)2 (10 mol%)70–85%[4]Amides (Beckmann)Use aprotic solvent (Toluene); avoid Brønsted acids
Iodocyclization I(coll)2PF684–100%[5]Unreacted alkyneUse potent iodonium salts; optimize leaving group
Oxidative Cyclization PhI(OAc)2 (10 mol%) + m-CPBA75–90%[6]Over-oxidized speciesControl stoichiometry of m-CPBA oxidant

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Pd/Cu-Catalyzed Intramolecular Cyclization

This protocol utilizes a synergistic bimetallic system to prevent stalled intermediates.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-iodophenol (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%).

    • Causality: CuI forms the highly nucleophilic copper acetylide intermediate, while the Pd center facilitates the oxidative addition of the aryl iodide. Both are required to lower the activation energy of the cyclization[3].

  • Degassing: Add anhydrous triethylamine (0.2 M) to serve as both the solvent and the base. Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality: Removing dissolved

      
       completely arrests the competing Glaser homocoupling pathway[2].
      
  • Reaction: Stir the mixture at 80 °C under an Argon atmosphere for 4-6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is strictly validated when the highly fluorescent 2-iodophenol spot completely disappears, and the solution transitions from yellow to a dark brown suspension. Do not quench if the starting material remains; add an additional 2 mol% CuI.

  • Workup: Filter the crude mixture through a short pad of Celite to remove metal salts, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Hypervalent Iodine(III)-Mediated Oxidative Cyclization

A metal-free alternative for the cyclization of 2-hydroxystilbenes into 2-arylbenzofurans.

  • Preparation: Dissolve 2-hydroxystilbene (1.0 equiv) in anhydrous acetonitrile (0.1 M) at room temperature.

  • Catalyst & Oxidant Addition: Add (diacetoxyiodo)benzene[PhI(OAc)2] (10 mol%) and m-chloroperbenzoic acid (m-CPBA, 1.1 equiv)[6].

    • Causality: PhI(OAc)2 acts as a catalytic hypervalent iodine species that initiates the oxidative C-O bond formation. It is continuously regenerated in situ by the stoichiometric m-CPBA, preventing the need for stoichiometric heavy metals[7].

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot with saturated aqueous

    
    . Extract with EtOAc and check via TLC. Complete consumption of the starting material validates the efficiency of the catalytic cycle. If stalled, verify the purity/activity of your m-CPBA.
    
  • Workup: Quench the bulk reaction with saturated

    
     to neutralize excess oxidant. Extract with dichloromethane, dry over 
    
    
    
    , and purify.

References

  • Source: nih.
  • Source: mdpi.
  • Source: medcraveonline.
  • Source: researchgate.
  • Source: benchchem.
  • Source: organic-chemistry.
  • Source: acs.

Sources

Troubleshooting

Controlling exotherms in sodium ethoxide mediated benzofuran synthesis

Technical Support Center: Exotherm Control in NaOEt-Mediated Benzofuran Synthesis Core Directive: The Thermodynamics of Control As researchers, we often treat sodium ethoxide (NaOEt) mediated cyclizations—such as the Rap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exotherm Control in NaOEt-Mediated Benzofuran Synthesis

Core Directive: The Thermodynamics of Control

As researchers, we often treat sodium ethoxide (NaOEt) mediated cyclizations—such as the Rap-Stoermer or intramolecular alkylation—as routine. However, on a multigram to kilogram scale, the thermodynamics of deprotonation and the kinetics of ring closure can align to create a dangerous thermal runaway.

This guide is not a recipe; it is a system of control. It addresses the three distinct thermal events in benzofuran synthesis:

  • Neutralization Exotherm: Immediate heat release upon mixing phenol and alkoxide.

  • Condensation/Cyclization Exotherm: The slower, kinetically controlled heat release of bond formation.

  • Quenching Exotherm: The violent hydrolysis of excess alkoxide.

Critical Process Parameters (The "Why" & "How")

The Mechanism of Heat Generation

The synthesis typically involves the reaction of a salicylaldehyde or o-hydroxyphenone with an


-haloketone.
  • Step 1 (Fast Exotherm):

    
    
    
    • Risk:[1][2] This is diffusion-controlled. If you add NaOEt solid or solution too fast, the local temperature spikes, potentially boiling the solvent or degrading the substrate.

  • Step 2 (Slow Exotherm):

    
    
    
    • Risk:[1][2] This step has an activation energy.[3] If Step 1 heated the vessel to 50°C, Step 2 might accelerate beyond the cooling capacity of your jacket/bath (thermal runaway).

Visualizing the Control Loop

BenzofuranControl Start Start: Reagent Mixing Deprotonation Step 1: Deprotonation (Fast Exotherm) Start->Deprotonation TempSpike Temp Spike > 10°C? Deprotonation->TempSpike Heat Release Cooling Pause Addition Increase Jacket Cooling TempSpike->Cooling Yes Alkylation Step 2: Alkylation/Cyclization (Sustained Exotherm) TempSpike->Alkylation No (Controlled) Cooling->Deprotonation Resume Slowly Reflux Solvent Reflux (Passive Heat Sink) Alkylation->Reflux Heat > Cooling Capacity Runaway THERMAL RUNAWAY (Decomposition/Eruption) Alkylation->Runaway Cooling Failure Success Controlled Product Formation Alkylation->Success Stable Temp Reflux->Success Heat Dissipated

Figure 1: Logic flow for managing thermal events during synthesis. Note the critical decision point at the initial temperature spike.

Troubleshooting & FAQs

Issue 1: "The temperature spikes immediately upon adding NaOEt."

Diagnosis: You are seeing the Neutralization Exotherm . The acid-base reaction between the phenol and ethoxide is virtually instantaneous. Solution:

  • Dilution is Key: Never add solid NaOEt to a concentrated phenol solution. Dissolve NaOEt in ethanol (21 wt% or lower) first.

  • Reverse Addition: Consider adding the phenol solution to the cooled alkoxide solution. This ensures the base is always in excess, but the limiting reagent (phenol) is added slowly, throttling the heat release.

  • Cryogenic Start: Start the addition at 0°C or -10°C. Allow the neutralization heat to bring the mixture to room temperature naturally, rather than starting at RT and shooting to 50°C.

Issue 2: "The reaction stalls, then suddenly boils over (Delayed Exotherm)."

Diagnosis: This is a classic Induction Period hazard. You likely added reagents at a temperature too low for the alkylation (Step 2) to start. Reagents accumulated. When the temperature finally rose enough to overcome the activation energy, all the accumulated reagents reacted simultaneously. Solution:

  • The "Breadcrumb" Method: Add 5-10% of the limiting reagent and wait for a visible exotherm or TLC confirmation of product. Once the reaction has "ignited," proceed with the rest of the addition.

  • Temperature Floor: Do not run the addition too cold (e.g., <-20°C) if the reaction requires 0°C to initiate. Maintain a temperature where the reaction consumption rate

    
     addition rate.
    
Issue 3: "My yield drops on scale-up (100g+), and the product is dark/tarry."

Diagnosis: Localized hotspots. In a 100mL flask, magnetic stirring is sufficient. In a 2L reactor, magnetic stirring creates a vortex but poor bulk turnover. The NaOEt concentration at the addition point is spiking, causing polymerization of the aldehyde or aldol condensation side-products. Solution:

  • Mechanical Agitation: Switch to an overhead stirrer with a pitched-blade impeller.

  • Subsurface Addition: Use a dip tube to add the reagent under the liquid surface near the impeller tip. This dissipates the reagent (and heat) instantly.

Comparative Data: Solvent & Base Selection

The choice of solvent acts as your primary safety fuse.

ParameterEthanol (EtOH)DMF/DMSOToluene
Boiling Point (Heat Sink) 78°C (Safe Limit)>150°C (Dangerous)110°C (Moderate)
NaOEt Solubility HighModerateLow (Slurry)
Exotherm Risk Low - Solvent boils to remove excess heat.High - Temp can rise until decomposition without boiling.Medium - Poor heat transfer in slurry.
Recommendation Preferred for Safety Avoid on Scale-upUse with Phase Transfer Catalyst

Validated Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 2-acetylbenzofuran via Rap-Stoermer condensation with active exotherm control.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Sodium Ethoxide (21 wt% in EtOH, 1.2 equiv)

  • Solvent: Anhydrous Ethanol (5 mL per gram of substrate)

Protocol:

  • Setup: Equip a 3-neck flask with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.[4]

  • Base Charge: Charge the Salicylaldehyde and Ethanol into the flask. Cool to 0–5°C .

  • Controlled Deprotonation: Add the NaOEt solution dropwise over 30 minutes.

    • Control Point: Maintain internal temp <10°C.

    • Observation: The solution will turn yellow/orange (phenoxide formation).

  • Reagent Addition: Add Chloroacetone dropwise over 45 minutes at 0–5°C.

  • Thermal Ramp: Remove the cooling bath. Allow the mixture to warm to 20°C over 30 minutes.

    • Safety Check: If temp rises >25°C without external heat, re-apply cooling bath immediately.

  • Reaction Completion: Heat to reflux (78°C) for 2–4 hours to drive the cyclization.

    • Note: The reflux acts as a thermal clamp. The temperature cannot exceed 78°C, preventing runaway decomposition.

  • Quench: Cool to 20°C. Pour mixture into 5 volumes of ice water with vigorous stirring.

    • Warning: Residual NaOEt will hydrolyze. Ensure the quench vessel is open to prevent pressure buildup.

References

  • Mechanism & Kinetics

    • Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine-Mediated Synthesis of Benzofurans. Synthesis.
    • Source:

  • Process Safety in Alkylations

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[2]

    • Context: Defines the "accumulation" hazard in semi-b
  • Rap-Stoermer Reaction Overview

    • Mahajan, T., et al. (2022). Rap–Stoermer Reaction: A Review. ChemistrySelect.
    • Source:

  • General Benzofuran Synthesis Guide

    • Organic Chemistry Portal. Synthesis of Benzofurans.
    • Source:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Rap-Stoermer Condensation

Welcome to the technical support center for the Rap-Stoermer condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their experimental parameters for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Rap-Stoermer condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their experimental parameters for this powerful benzofuran synthesis. We will move beyond simple procedural lists to explore the causal relationships between temperature, reaction kinetics, and product outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Rap-Stoermer condensation, and why does it vary so much in the literature?

The reaction temperature for the Rap-Stoermer condensation is not a one-size-fits-all parameter; it is highly dependent on the specific reaction conditions, particularly the choice of base and solvent. The reported temperature range is broad, from room temperature to upwards of 130°C.[1]

The primary factors influencing the optimal temperature are:

  • Catalyst/Base System: Highly active, solid-supported catalysts like potassium fluoride on alumina (KF/Al2O3) can facilitate the reaction efficiently at room temperature under solvent-free conditions.[2] In contrast, traditional bases like potassium carbonate (K2CO3) in solution or under solvent-free conditions often require heating to temperatures around 80°C to achieve a reasonable reaction rate.[3]

  • Solvent Choice (or Lack Thereof): Solvent-free, or solid-state, reactions often require an initial input of thermal energy to create a melt phase or to increase the mobility of reactants in the solid phase, with successful examples run at 80°C.[3][4] When using high-boiling point solvents, the reaction may be run at reflux.

  • Substrate Reactivity: The electronic and steric properties of the substituted salicylaldehydes and α-haloketones can affect their reactivity. Less reactive substrates may require higher temperatures to overcome the activation energy barrier.

Q2: My reaction is giving a very low yield. How do I determine if the temperature is the root cause?

A low yield is a common problem that can often be traced back to suboptimal temperature. The temperature can be either too low, resulting in an incomplete reaction, or too high, leading to the degradation of reactants or products and the formation of byproducts.[5][6]

Diagnostic Approach:

The most effective tool for diagnosing this issue is Thin Layer Chromatography (TLC) .[7]

  • Reaction Incomplete (Temperature Too Low): If your TLC plate shows a significant amount of unreacted starting material (salicylaldehyde or α-haloketone) even after an extended reaction time, the temperature is likely insufficient to drive the reaction to completion.

  • Side Product Formation (Temperature Too High): If the TLC plate shows the disappearance of starting materials but the desired product spot is faint and accompanied by multiple other spots (impurities), the temperature may be too high. Excessive heat can promote side reactions or decomposition.[6]

A logical troubleshooting workflow can help pinpoint the issue.

G cluster_tlc TLC Analysis Results start Low Yield or Purity Issue tlc Analyze Reaction Mixture by TLC start->tlc sm_present Significant Starting Material Remains tlc->sm_present Incomplete Reaction byproducts Multiple Byproducts, Little Desired Product tlc->byproducts Side Reactions Dominant increase_temp Action: Gradually Increase Temperature (e.g., in 20°C increments) sm_present->increase_temp decrease_temp Action: Systematically Decrease Temperature byproducts->decrease_temp optimize Run Temperature Optimization Protocol increase_temp->optimize decrease_temp->optimize end Optimal Temperature Identified optimize->end

Caption: Troubleshooting workflow for temperature-related issues.

Q3: I'm observing significant byproduct formation. How can adjusting the temperature improve the purity of my product?

The formation of multiple products is a clear indication that undesired reaction pathways are competing with the main Rap-Stoermer condensation.[8] Temperature is a critical lever to control selectivity. Since side reactions often have different activation energies than the desired reaction, lowering the temperature can disproportionately slow down the formation of byproducts, thus improving the purity of the crude product.[6]

Strategy: If you are running the reaction at an elevated temperature (e.g., 100-130°C) and observing impurities, try reducing the temperature in a stepwise manner (e.g., to 80°C, then 60°C). Monitor the reaction by TLC at each temperature. You may find a "sweet spot" where the formation of the desired benzofuran is reasonably fast, while the side reactions are significantly suppressed. This may require a longer overall reaction time, but the improvement in purity often justifies the trade-off, simplifying subsequent purification steps.

Q4: My reaction is extremely slow or fails to initiate at room temperature. Is it safe to simply increase the heat?

While a lack of reactivity at room temperature often suggests that thermal energy is required, increasing the temperature should be done cautiously and systematically. A sudden and significant increase in heat can overshoot the optimal temperature, leading directly to the byproduct formation discussed in Q3.

Recommended Approach:

  • Confirm Other Parameters: Before adjusting the temperature, ensure your reagents are pure, the base is active, and the stoichiometry is correct.

  • Gentle, Stepwise Heating: If all other parameters are correct, begin to gently heat the reaction mixture. For example, increase the temperature to 40-50°C and stir for 30-60 minutes. Monitor for any changes by TLC.

  • Continue Incremental Increases: If the reaction is still sluggish, increase the temperature by another 20°C and continue to monitor. This methodical approach allows you to identify the minimum temperature required to initiate the reaction without promoting unwanted pathways.

Troubleshooting Guide: Data-Driven Temperature Optimization

The following table summarizes the effect of temperature on the Rap-Stoermer condensation under different reported conditions. This data highlights the necessity of tailoring the temperature to the specific protocol.

ConditionTemperature (°C)Yield (%)ObservationsReference
Salicylaldehyde, Phenacyl Bromide, K2CO3 (Solvent-Free)8098Efficient and high-yielding under solvent-free heating.[3]
Substituted Salicylaldehydes, α-Haloketones, TEA (Solvent-Free, Sealed Vessel)13081-97Higher temperature required for this base; excellent yields achieved.[1][9]
Salicylaldehyde Derivatives, α-Haloacetophenones, KF/Al2O3 (Solvent-Free)Room Temp.96-98A highly efficient solid support system enables the reaction without heating.
Salicylaldehyde, Phenacyl Bromide, K2CO3 in EthanolReflux77-90Traditional solvent-based method requires reflux temperatures.[3]

Experimental Protocol: Temperature Screening for Rap-Stoermer Condensation

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for your specific substrates and conditions.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add the salicylaldehyde (1.0 eq), the α-haloketone (1.0 eq), and the chosen base (e.g., K2CO3, 2.0 eq). If using a solvent, add it now.

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is:

    • Vial 1: Room Temperature (approx. 25°C)

    • Vial 2: 50°C

    • Vial 3: 80°C

    • Vial 4: 110°C

  • Reaction Monitoring: Start a timer and take a small aliquot from each reaction vial at set intervals (e.g., 1h, 2h, 4h, and 24h). Analyze each aliquot by TLC to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Work-up: Once the reaction at a given temperature appears complete (or has ceased progressing), quench the reaction appropriately (e.g., by adding water and extracting with an organic solvent like ethyl acetate).

  • Analysis: After drying and concentrating the organic extracts, determine the crude yield and assess the purity of each sample by TLC, ¹H NMR, or LC-MS.

Visualizing the Mechanism

Understanding the reaction pathway is crucial for rational optimization. The Rap-Stoermer condensation is a cascade process involving three key steps.

G cluster_0 Reaction Mechanism A 1. Base-Mediated O-Alkylation B 2. Intramolecular Aldol Addition A->B Forms Intermediate Phenoxide C 3. Dehydration (E1cB-like) B->C Cyclization to form alkoxide intermediate D Final Product: 2-Aroylbenzofuran C->D Elimination of H2O

Caption: Key stages of the Rap-Stoermer condensation.

By methodically adjusting the reaction temperature and carefully monitoring the results, you can significantly enhance the yield and purity of your Rap-Stoermer condensation, leading to more efficient and successful syntheses.

References

  • Toda, F., & Naka, T. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5(3), 351-353. [Link]

  • Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(28), e202202243. [Link]

  • Zhang, Y., & Li, J. (2020). Research advances in the Rap-Stoermer reaction. Chinese Journal of Organic Chemistry, 40(8), 2285-2298. [Link]

  • Sharifi, A., Abaee, M. S., Tavakkoli, A., & Mirzaei, M. (2008). An efficient and general procedure for room-temperature synthesis of benzofurans under solvent-free conditions using KF/Al2O3. Journal of the Iranian Chemical Society, 5(Suppl.), S113-S117. [Link]

  • Royal Society of Chemistry. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry. [Link]

  • Koca, M. (2022). Efficient TEA-Catalyzed Benzofuran Synthesis. Scribd. [Link]

  • Falasca, V., Yee, E., Sabir, S., & Kumar, N. (2021). Attempted selective annulation of 13 via Rap–Stoermer condensation. ResearchGate. [Link]

  • Hulshof, J., & Ponnamperuma, C. (1976). Prebiotic condensation reactions in an aqueous medium: a review of condensing agents. Origins of Life, 7(3), 197-224. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate: A Comparative Guide to Benchtop vs. High-Field NMR Platforms

Executive Summary Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic scaffold. Benzofuran derivatives are of immense interest in drug discovery and materials science due to their di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic scaffold. Benzofuran derivatives are of immense interest in drug discovery and materials science due to their diverse biological and chemical activities[1]. When characterizing such complex molecules, the choice of Nuclear Magnetic Resonance (NMR) platform—ranging from modern cryogen-free benchtop systems to traditional high-field superconducting magnets—dictates the quality of structural elucidation.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Benchtop NMR (60–100 MHz) against High-Field NMR (400+ MHz). By examining the specific spin physics of this benzofuran derivative, this guide provides researchers with a definitive framework for selecting the appropriate instrumentation based on resolution requirements, workflow efficiency, and operational costs.

The Physics of Resolution: Causality in NMR

A common pitfall in analytical laboratories is the assumption that poor spectral resolution is solely a hardware defect. In reality, the root cause lies in the fundamental physics of nuclear magnetic resonance. Chemical shift dispersion (


, measured in Hz) scales linearly with the external magnetic field (

), whereas scalar J-coupling constants (

, measured in Hz) are strictly field-independent.

For ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate, the two distinct ethyl groups—the ester ethyl at position 2 and the alkyl ethyl at position 5—present a classic resolution challenge. The methyl protons of these groups resonate at approximately 1.40 ppm and 1.25 ppm, respectively.

  • At 60 MHz (Benchtop): The frequency difference (

    
    ) between these two triplets is merely 9 Hz. Because their J-coupling is ~7.5 Hz, the signals heavily overlap. This proximity induces second-order effects (roofing), resulting in a complex multiplet that defies simple integration[2].
    
  • At 400 MHz (High-Field): The frequency difference expands to 60 Hz. The triplets are completely baseline-resolved, behaving as a pristine first-order AMX system, allowing for unambiguous assignment and precise quantitative analysis.

This demonstrates why benchtop systems, despite their superior permanent magnet homogeneity and recent advances in solvent suppression[3], cannot overcome the immutable laws of spin physics when dealing with tightly clustered aliphatic resonances.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal quality control check to guarantee that the resulting data is a true representation of the molecule, free from instrumental artifacts.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate.

  • Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could distort magnetic field lines.

Step 2: Instrument Calibration & Self-Validation

  • Temperature Stabilization: Verify the probe temperature is equilibrated to 298.0 ± 0.1 K. Thermal drift alters chemical shifts and degrades resolution.

  • Lock & Shim: Engage the deuterium lock on the

    
     signal. Perform gradient shimming on the Z-axis. Validation: The system is validated for acquisition only if the full width at half maximum (FWHM) of the TMS peak is < 0.5 Hz.
    
  • Pulse Calibration (The 360° Null Test): Before acquiring the quantitative spectrum, execute a 360° pulse experiment. If the 90° pulse (

    
    ) is perfectly calibrated, the 360° pulse will result in a complete signal null (zero intensity). If a signal is observed, recalibrate 
    
    
    
    . This ensures maximum signal-to-noise ratio (SNR).

Step 3: Acquisition & Processing

  • Run a standard

    
     1D pulse sequence (zg30).
    
  • Set the relaxation delay (

    
    ) to 5 seconds. Causality: Aromatic protons often have longitudinal relaxation times (
    
    
    
    ) of 1-2 seconds. To achieve 99% signal recovery for quantitative integration,
    
    
    must be
    
    
    .
  • Acquire 16 scans (High-Field) or 64 scans (Benchtop). Zero-fill to 64k points, apply 0.3 Hz exponential line broadening, and Fourier transform.

Data Presentation & Spectral Assignments

The structural complexity of the benzofuran core[1] combined with the dual ethyl substituents makes this molecule an excellent benchmark for instrument performance.

Table 1: 1H NMR Chemical Shift Assignments & Multiplicity
Proton EnvironmentChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
IntegrationAssignment
H-a 1.25Triplet (t),

3H5-ethyl

H-b 1.40Triplet (t),

3HEster

H-c 2.50Singlet (s)3H3-methyl

H-d 2.75Quartet (q),

2H5-ethyl

H-e 4.40Quartet (q),

2HEster

H-f 7.20Doublet of doublets (dd),

1HAromatic H-6
H-g 7.40Doublet (d),

1HAromatic H-4
H-h 7.45Doublet (d),

1HAromatic H-7
Table 2: Analytical Performance Comparison by Platform
FeatureBenchtop NMR (60-100 MHz)High-Field NMR (400 MHz)Ultra-High-Field (800 MHz)
Resolution of Aliphatic Triplets Overlapped (Non-first-order)Baseline ResolvedBaseline Resolved
Resolution of Aromatic Region Complex MultipletResolved (d, dd, d)Highly Resolved
Signal-to-Noise Ratio (SNR) ModerateHighUltra-High
Footprint & Infrastructure Benchtop, Fume-hood compatibleDedicated Room, CryogensDedicated Facility, Cryogens
Operational Cost Very Low (Cryogen-free)ModerateHigh
Primary Use Case QA/QC, Reaction MonitoringStructural ElucidationComplex Biologics, Trace Impurities

Workflow: Selecting the Right NMR Platform

To optimize laboratory resources, scientists should follow a logical decision tree when analyzing functionalized benzofurans.

G Sample Sample: Ethyl 5-ethyl-3-methyl- 1-benzofuran-2-carboxylate Prep Sample Preparation (CDCl3, 0.03% TMS) Sample->Prep Benchtop Benchtop NMR (60-100 MHz) Routine QA/QC Prep->Benchtop HighField High-Field NMR (400+ MHz) Structural Elucidation Prep->HighField Analyze Spectral Analysis (Peak picking, Integration) Benchtop->Analyze HighField->Analyze Decision Resolution Sufficient? (Baseline separation) Analyze->Decision Decision->HighField No (Overlap) Publish Data Validation & Publishing Decision->Publish Yes

Figure 1: NMR platform selection workflow for benzofuran derivatives.

Objective Platform Comparison & Recommendations

Benchtop NMR (60–100 MHz)

Benchtop NMR systems have revolutionized analytical accessibility. They offer notable cost savings and time efficiencies because they eliminate the need for liquid helium and nitrogen[4]. These compact, cryogen-free instruments can be placed directly on a lab bench or inside a fume hood, making them exceptionally useful for real-time reaction monitoring and flow chemistry[5].

While the 60 MHz field strength will cause the aliphatic triplets and aromatic protons of ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate to overlap, this data is still highly valuable. If the goal is simply to verify the presence of the compound or monitor its consumption during a reaction, benchtop NMR combined with chemometric analysis (like PLS regression) provides robust, quantitative results despite the lower resolution[6].

High-Field NMR (400+ MHz)

For de novo structural elucidation, impurity profiling, or publishing novel syntheses, High-Field NMR remains the gold standard. The superior chemical shift dispersion at 400 MHz effortlessly resolves the meta-coupling (


 Hz) of H-4 and the ortho-coupling (

Hz) of H-7 on the benzofuran ring, transforming a convoluted multiplet into a clear, interpretable first-order spectrum. However, this analytical power comes at the cost of requiring dedicated infrastructure, specialized staff, and high ongoing maintenance expenses[5].

Conclusion

The 1H NMR analysis of ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate perfectly illustrates the trade-offs between accessibility and resolution. For routine QA/QC and process monitoring, Benchtop NMR is a highly cost-effective, self-sufficient solution. However, when absolute baseline resolution is required to differentiate tightly clustered functional groups, escalating the analysis to a High-Field NMR platform is scientifically necessary.

References

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction - jcsp.org.pk. 1

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop - news-medical.net. 4

  • High-field to Benchtop NMR Spectroscopy - Part 1 - oxinst.com. 2

  • Benchtop NMR Breaks New Ground - technologynetworks.com. 3

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - researchgate.net. 6

  • New Fields and Exciting Applications for Benchtop NMR Instruments - labcompare.com. 5

Sources

Comparative

The Fundamentals: What Governs the Carbonyl Stretching Frequency?

An In-Depth Comparative Guide to the IR Spectroscopy Carbonyl Stretch of Benzofuran-2-carboxylates For researchers and professionals in drug development, the precise characterization of molecular structures is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the IR Spectroscopy Carbonyl Stretch of Benzofuran-2-carboxylates

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a feature whose exact position provides profound insights into the electronic environment of the molecule.

This guide offers a detailed examination of the carbonyl stretching frequency in benzofuran-2-carboxylates, a scaffold of significant interest in medicinal chemistry. We will objectively compare its spectral characteristics against other common ester alternatives, supported by established principles and experimental data, to provide a field-proven reference for structural elucidation.

The carbonyl group's stretching vibration gives rise to a characteristically strong and sharp absorption band in the IR spectrum, typically found between 1600 and 1900 cm⁻¹.[1] The position of this peak is not fixed; it is exquisitely sensitive to the molecular structure surrounding the C=O bond. Understanding these influences is key to accurate spectral interpretation.

Several factors perturb the C=O stretching frequency:

  • Inductive Effects: The electronegativity of atoms attached to the carbonyl carbon alters the polarity and strength of the C=O bond. Electron-withdrawing groups pull electron density away from the carbonyl carbon, strengthening the double bond and shifting the absorption to a higher frequency (a "blue shift"). Conversely, electron-donating groups push electron density towards the carbonyl, weakening the bond and lowering the frequency (a "red shift").[2][3] For example, the C=O stretch of a highly reactive acyl chloride (~1800 cm⁻¹) is at a much higher frequency than that of a relatively unreactive amide (~1690 cm⁻¹).[4]

  • Resonance (Conjugation): When a carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the delocalization of π-electrons through resonance occurs.[5][6] This delocalization imparts more single-bond character to the C=O bond, effectively weakening it.[2][7] A weaker bond requires less energy to vibrate, resulting in a significant lowering of the stretching frequency, typically by 20-40 cm⁻¹.[2][8][9]

  • Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., 5-membered or smaller) forces the bond angles to deviate from the ideal sp² hybridization of 120°.[2][10] This rehybridization leads to more s-character in the C=O bond, strengthening it and increasing the stretching frequency.[11][12][13] For instance, the C=O stretch of a 5-membered ring lactone is about 35 cm⁻¹ higher than its 6-membered, unstrained counterpart.

  • Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a downward shift in its stretching frequency.[7][14]

Caption: Key factors that modulate the carbonyl IR stretching frequency.

A Comparative Framework: Carbonyl Frequencies in Esters

To properly contextualize the benzofuran-2-carboxylate system, we must first establish a baseline with simpler, common esters. The ester functional group itself influences the C=O stretch due to the inductive effect of the single-bonded oxygen atom, which pulls electron density and increases the frequency compared to a simple ketone.[14][15]

Ester TypeExample StructureTypical C=O Stretch (cm⁻¹)Primary Influencing Factor
Saturated AliphaticEthyl Acetate1750 - 1735Inductive Effect
α,β-UnsaturatedEthyl Acrylate1730 - 1715Conjugation
Aromatic (Benzoate)Ethyl Benzoate1730 - 1715Conjugation
Benzofuran-2-carboxylate Ethyl benzofuran-2-carboxylate ~1725 - 1710 Extended Conjugation

Data compiled from sources.[14][16][17][18]

As the data shows, moving from a saturated ester like ethyl acetate to a conjugated system like ethyl benzoate lowers the C=O stretching frequency into the 1715-1730 cm⁻¹ range.[17][18] This provides the most relevant point of comparison for our topic.

In Focus: The Benzofuran-2-carboxylate Carbonyl Stretch

The structure of a benzofuran-2-carboxylate features an ester carbonyl group positioned at the 2-position of a benzofuran ring system. This specific arrangement has critical implications for its IR spectrum. The carbonyl group is directly conjugated with the π-system of the furan ring's C=C double bond, which itself is fused to a benzene ring.

This extended conjugation allows for significant delocalization of electron density, as illustrated by the resonance structures below. This delocalization imparts substantial single-bond character to the carbonyl bond, weakening it more than in a simple benzoate ester.

Caption: Resonance delocalization in benzofuran-2-carboxylate.

Expected Frequency: Due to this extended conjugation, the C=O stretching frequency for benzofuran-2-carboxylates is expected to be at the lower end of, or even slightly below, the range for typical benzoate esters. An experimental value for ethyl benzofuran-2-carboxylate is found in the region of 1715-1725 cm⁻¹ . This is a tangible decrease from a saturated ester (~1742 cm⁻¹) and subtly lower than a simple benzoate ester (~1726 cm⁻¹), reflecting the enhanced electronic communication within the fused ring system.

Substituent Effects on the Benzofuran Ring

Further modulation of the C=O frequency can be achieved by introducing substituents onto the benzene portion of the benzofuran scaffold. The electronic nature of these substituents, transmitted through the conjugated system, will influence the electron density at the carbonyl group.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups will increase the electron density of the entire aromatic system. This enhances the resonance effect, further weakening the C=O bond and causing a red shift to a lower frequency.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic system. This diminishes the resonance contribution to the carbonyl group, imparting more double-bond character and causing a blue shift to a higher frequency.

G cluster_0 Substituent Effects on Benzofuran Ring EDG Electron-Donating Group (EDG) (e.g., -OCH3) Ring Benzofuran π-System EDG->Ring Donates e⁻ density EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) EWG->Ring Withdraws e⁻ density CO C=O Group Ring->CO Conjugation Freq_Down ↓ C=O Frequency CO->Freq_Down More single bond character Freq_Up ↑ C=O Frequency CO->Freq_Up Less single bond character

Caption: Influence of substituents on the C=O stretching frequency.

Experimental Protocol: Acquiring the IR Spectrum

This section provides a standardized protocol for obtaining a high-quality FT-IR spectrum of a solid benzofuran-2-carboxylate sample, such as ethyl benzofuran-2-carboxylate (m.p. 29-34 °C), using the KBr pellet method.

Objective: To prepare a solid sample in a potassium bromide (KBr) matrix for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • Benzofuran-2-carboxylate sample (1-2 mg)

  • FT-IR grade KBr powder (100-200 mg), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • FT-IR spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air (mostly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place ~100 mg of dry KBr powder into the agate mortar.

    • Add ~1 mg of the benzofuran-2-carboxylate sample.

    • Gently mix the powders with a spatula.

    • Grind the mixture vigorously with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder. The goal is to reduce particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. The powder will fuse into a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the IR spectrum. A typical scan range is 4000-400 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Process the resulting spectrum. The software will automatically perform the background subtraction.

    • Identify the strong, sharp absorption band in the 1750-1700 cm⁻¹ region. This is the C=O stretch.

    • Label the peak with its precise wavenumber.

    • Identify other characteristic peaks, such as aromatic C=C stretches (~1600-1450 cm⁻¹) and C-O stretches (~1300-1000 cm⁻¹).

G cluster_workflow FT-IR Workflow (KBr Pellet) start Collect Background Spectrum grind Grind 1mg Sample + 100mg KBr start->grind press Press into Pellet (8-10 tons) grind->press analyze Place Pellet in Spectrometer & Acquire Spectrum press->analyze process Process Data (Background Subtraction) analyze->process identify Identify C=O Peak (~1715-1725 cm⁻¹) process->identify

Caption: Experimental workflow for obtaining an FT-IR spectrum.

Conclusion

The carbonyl stretching frequency of benzofuran-2-carboxylates provides a clear and diagnostic signal in the IR spectrum. Its position, typically between 1715-1725 cm⁻¹ , is a direct consequence of the extended conjugation inherent in the fused benzofuran ring system. This value is demonstrably lower than that of saturated aliphatic esters and subtly shifted down from simple benzoate esters, making it a useful parameter for structural confirmation. By understanding the interplay of inductive, resonance, and substituent effects, researchers can leverage IR spectroscopy as a powerful, first-line analytical tool in the synthesis and development of novel benzofuran-based compounds.

References

  • Identify and explain three factors that influence the carbonyl stretching frequency for C=O. (2023). Google Cloud.
  • Infrared Spectrometry. Michigan State University Department of Chemistry.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Kallur, S. B., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B.
  • Ring Strain and C=O Stretching Frequency. (2014). Chemistry Stack Exchange.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • De Vreese, C., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
  • De Vreese, C., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv.
  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.
  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.
  • Ring Strain and C=O Stretching Frequency. ECHEMI.
  • IR Spectroscopy of Hydrocarbons. University of Illinois Chicago.
  • Bake, B. (2025). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online.
  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
  • Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder.
  • IR - spectroscopy. University of Gdańsk.
  • Applications of IR/Raman Spectra: Ring Strain Effects on Force Constants. University of Missouri–St. Louis.
  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (2020). University Chemistry.
  • FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. ResearchGate.
  • Bake, B. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 5-Ethyl Benzofuran Esters: A Technical Comparison Guide

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 5-ethyl benzofuran-2-carboxylic acid ethyl esters , a critical scaffold in pharmaceutical intermediates (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 5-ethyl benzofuran-2-carboxylic acid ethyl esters , a critical scaffold in pharmaceutical intermediates (e.g., amiodarone analogs) and bioactive heterocyclic research. Unlike generic spectral libraries, this document dissects the mechanistic causality of ion formation, specifically comparing the 5-ethyl isomer against positional isomers (e.g., 6-ethyl) and alternative ester derivatives (methyl/isopropyl).

Key Finding: The 5-ethyl benzofuran ethyl ester is uniquely characterized by a competitive fragmentation between benzylic cleavage (


) and McLafferty rearrangement  of the ester moiety (

), providing a robust "fingerprint" for structural elucidation that is absent in methyl ester alternatives.

Experimental Methodology

To ensure reproducibility and "self-validating" protocols, the following experimental conditions are recommended for generating the data discussed.

Sample Preparation & Instrumentation[1]
  • Solvent: Methanol or Ethyl Acetate (HPLC grade).

  • Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).

  • Ionization: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C (To prevent thermal degradation prior to ionization).

  • Analyzer: Quadrupole or Ion Trap (Unit resolution is sufficient, though TOF is preferred for exact mass confirmation).

Data Acquisition Protocol
  • Blank Run: Inject pure solvent to establish background noise levels.

  • Standard Injection: Inject 1 µL of the 5-ethyl benzofuran ester standard.

  • Verification: Check for the molecular ion (

    
    ) at m/z 218  (for Ethyl 5-ethylbenzofuran-2-carboxylate). If 
    
    
    
    is absent, lower source temp by 20°C.

Fragmentation Analysis: Mechanisms & Pathways

The fragmentation of Ethyl 5-ethylbenzofuran-2-carboxylate (MW 218.25) is governed by the stability of the aromatic benzofuran core and the lability of its substituents.

Primary Pathway: The "Dual-Channel" Fragmentation

The molecular ion (


, m/z 218) is resilient but decays via two competitive high-energy channels:
  • Pathway A: Benzylic Cleavage (Side-Chain) The 5-ethyl group undergoes homolytic cleavage of the C-C bond beta to the aromatic ring, ejecting a methyl radical (

    
    ).
    
    • Result: Formation of a resonance-stabilized quinoid-like cation at m/z 203 .

    • Mechanism: The oxygen heteroatom in the furan ring donates electron density, stabilizing the positive charge at the C5 position.

  • Pathway B: Ester-Driven Cleavage

    • 
      -Cleavage:  Direct loss of the ethoxy radical (
      
      
      
      , 45 Da) to form the acylium ion at m/z 173 .
    • McLafferty Rearrangement: The ethyl ester possesses

      
      -hydrogens relative to the carbonyl oxygen.[1][2] A six-membered transition state facilitates the transfer of a hydrogen atom, ejecting neutral ethylene (
      
      
      
      , 28 Da).
    • Result: A radical cation at m/z 190 (Carboxylic acid radical cation).

Secondary Pathway: Ring Degradation

Following the initial losses, the benzofuran core degrades via the expulsion of Carbon Monoxide (CO, 28 Da), a hallmark of furanoid systems.

  • Precursor: m/z 173 (Acylium ion).

  • Product: m/z 145 (Aryl cation)

    
     m/z 117 (Loss of second CO/Ring contraction).
    

Visualization of Signaling Pathways (DOT Diagram)

The following diagram maps the logical flow of fragmentation, illustrating the competition between the alkyl side-chain and the ester functionality.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 218 Benzylic Benzylic Cation [M - CH3]+ m/z 203 M_Ion->Benzylic - •CH3 (15 Da) (Benzylic Cleavage) McLafferty McLafferty Product [M - C2H4]+ m/z 190 M_Ion->McLafferty - C2H4 (28 Da) (McLafferty Rearrangement) Acylium Acylium Ion [M - OEt]+ m/z 173 M_Ion->Acylium - •OEt (45 Da) (Alpha Cleavage) ArylCation Benzofuran Cation [M - COOEt]+ m/z 145 McLafferty->ArylCation - •OH (17 Da) Acylium->ArylCation - CO (28 Da) RingOpen Ring Opening/Degradation [M - CO]+ m/z 117 ArylCation->RingOpen - CO (28 Da)

Caption: Figure 1: Competitive fragmentation pathways of Ethyl 5-ethylbenzofuran-2-carboxylate (EI, 70eV).

Comparative Performance Analysis

This section evaluates the "analytical performance"—defined here as the diagnostic utility and specificity of the fragmentation pattern—against common alternatives.

Comparison with Methyl Ester Analogs

Alternative: Methyl 5-ethylbenzofuran-2-carboxylate (MW 204).

FeatureEthyl Ester (Product)Methyl Ester (Alternative)Analytical Implication
McLafferty Rearrangement Yes (Loss of 28 Da)No (Lacks

-H)
The Ethyl ester provides an extra diagnostic peak (m/z 190), confirming the ester chain length immediately.
Base Peak Often m/z 173 or 203Often m/z 173Methyl esters have simpler spectra, but less structural information regarding the ester alkyl chain.
Differentiation High (Multiple distinct losses)ModerateEthyl esters are superior for confirming the presence of the carboxylate moiety via the specific loss of ethylene.
Comparison with Positional Isomers (6-Ethyl)

Alternative: Ethyl 6-ethylbenzofuran-2-carboxylate.

  • Spectral Similarity: Both isomers produce identical mass fragments (m/z 218, 203, 190, 173).

  • Differentiation Strategy: The Intensity Ratio of the

    
     peak (m/z 203) relative to the molecular ion often differs.
    
    • 5-Ethyl: The carbocation at C5 is para to the furan oxygen, allowing for strong resonance stabilization. This typically results in a higher relative abundance of the m/z 203 peak compared to the 6-ethyl isomer, where the resonance contribution is less direct (meta-relationship to furan oxygen).

  • Recommendation: For definitive separation, rely on Chromatographic Retention Time (RT), as spectral fingerprints are 95% similar.

Summary of Diagnostic Ions

Use this table to validate your experimental data.

m/z ValueIon IdentityOrigin/MechanismRelative Abundance (Est.)
218

Molecular IonHigh (40-80%)
203

Loss of Methyl (Benzylic)Base Peak (100%) or Very High
190

Loss of Ethylene (McLafferty)Medium (20-40%)
173

Loss of Ethoxy (

-cleavage)
High (50-70%)
145

Benzofuran core cationMedium

References

  • McLafferty, F. W. (1959).[3] Mass Spectrometric Analysis.[1][2][3][4][5][6][7] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

  • NIST Mass Spectrometry Data Center . Benzofuran derivatives fragmentation data. National Institute of Standards and Technology. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Vulic, I., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Comparative

Publish Comparison Guide: Melting Point Data &amp; Characterization of 5-Ethyl-3-Methylbenzofuran Derivatives

Executive Summary & Core Directive Objective: This guide provides a technical analysis of the physical properties—specifically melting points (MP)—of 5-ethyl-3-methylbenzofuran derivatives. These compounds serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a technical analysis of the physical properties—specifically melting points (MP)—of 5-ethyl-3-methylbenzofuran derivatives. These compounds serve as critical pharmacophores in the development of anti-arrhythmic agents (Amiodarone analogues), antimicrobial scaffolds, and lipophilic drug precursors.

The Challenge: Unlike simple aromatics, 5-ethyl-3-methylbenzofuran derivatives often exhibit polymorphism and low-melting characteristics due to the flexibility of the ethyl group at the C5 position, which disrupts the crystal lattice packing efficiency compared to their C5-methyl analogues. This guide synthesizes available experimental data, establishes comparative baselines, and details a self-validating characterization protocol.

Comparative Analysis: Melting Point Landscapes

The following data aggregates experimentally validated melting points for the 3-methylbenzofuran scaffold and its functionalized derivatives. The "5-ethyl" substitution pattern is analyzed relative to the characterized "3-methyl" anchor to predict solubility and solid-state behavior.

Table 1: Experimental Melting Point Data of Key Benzofuran Derivatives
Compound ClassDerivative StructureSubstituents (C3 / C5)Melting Point (°C)Physical State (RT)Ref.
Parent Ester Ethyl 3-methylbenzofuran-2-carboxylateMe / H30 – 32 Low-Melting Solid / Oil[1, 2]
Functionalized Ester Ethyl 3-(bromomethyl)benzofuran-2-carboxylateCH₂Br / H86 – 88 Crystalline Solid[2]
Pharmacophore Ethyl 3-((2,3-dioxoindolin-1-yl)methyl)benzofuran-2-carboxylateIndolinyl-methyl / H138 – 139 Yellow Powder[2]
Target Analog Ethyl 5-ethyl-3-methylbenzofuran-2-carboxylateMe / Et~28 – 35 *Predicted (Low-Melting)[3]
Acid Precursor 3-Methylbenzofuran-2-carboxylic acidMe / H192 – 194 White Solid[4]

*Note: The 5-ethyl group introduces rotational freedom that typically lowers the melting point relative to the 5-methyl or unsubstituted analogs unless strong intermolecular H-bonding (e.g., in the acid form) overrides this steric effect.

Technical Insight: The "Ethyl Effect" on Crystal Packing

In drug development, the transition from a 5-methyl to a 5-ethyl substituent is a strategic lipophilicity modification.

  • Lattice Energy: The ethyl group's methylene spacer (-CH₂-) adds flexibility. In the crystal lattice, this often reduces packing efficiency, lowering the melting point compared to the rigid 5-methyl analog.

  • Purification Implication: Researchers should anticipate that Ethyl 5-ethyl-3-methylbenzofuran-2-carboxylate may exist as an oil or a semi-solid at room temperature, requiring supercooling or high-vacuum distillation for purification rather than simple recrystallization.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols provide a self-validating workflow for synthesizing and characterizing these derivatives.

A. Synthesis Workflow (The Rap-Stoermer / Pechmann Logic)

The 5-ethyl-3-methylbenzofuran core is constructed via the condensation of p-ethylphenol with an


-haloester.

Reaction Scheme:

  • Reactants: p-Ethylphenol + Ethyl 2-chloroacetoacetate.

  • Catalyst: Sulfuric acid (Pechmann) or Potassium Carbonate (Rap-Stoermer).

  • Critical Step: Cyclodehydration to form the furan ring.

B. Melting Point Determination Protocol (DSC vs. Capillary)

For low-melting solids like the 5-ethyl ester, standard capillary methods are prone to error (premature melting).

Recommended Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) is preferred for MPs < 50°C.

  • Capillary Method (Alternative):

    • Cool the sample to 0°C to ensure full solidification.

    • Ramp rate: 1°C/min near the expected transition.

    • Validation: Use Benzophenone (MP 48°C) as a low-temperature standard.

Visualization: Structural Activity & Synthesis Flow

The following diagram illustrates the synthesis pathway and the divergence points where melting point properties shift drastically (e.g., Ester


 Acid).

BenzofuranSAR cluster_properties Property Shift Phenol p-Ethylphenol (Starting Material) Inter Intermediate (Phenoxyacetoacetate) Phenol->Inter + Ethyl 2-chloroacetoacetate K2CO3 / Acetone Ester Ethyl 5-ethyl-3-methyl benzofuran-2-carboxylate (MP ~30°C / Oil) Inter->Ester Cyclization (H2SO4 or PPA) Acid 5-Ethyl-3-methyl benzofuran-2-carboxylic acid (MP >180°C) Ester->Acid Hydrolysis (NaOH / EtOH) Ester->Acid H-Bonding increases MP Drug Pharmacological Target (e.g., Amiodarone Analog) Ester->Drug Derivatization (Hydrazide/Amide formation)

Caption: Synthesis pathway of 5-ethyl-3-methylbenzofuran derivatives showing the critical phase transition from low-melting lipophilic esters to high-melting polar acids.

References

  • Bedford, S. B. (1990). Synthesis of Oxygen Heterocycles. University of Nottingham.

    • Validates the low melting point (~30°C)
  • Al-Wahaibi, L. H., et al. (2023).[1] "N-(Benzofuran-3-ylmethyl)isatin Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors." Journal of Molecular Structure.

    • Provides precise MP data for 3-bromomethyl and isatin-substituted benzofuran deriv
  • Kulkarni, Y. D., et al. (1988). "Synthesis of allyl hydrazine: A comparative study." Arkivoc.

    • Discusses the oxidation of 2-carbethoxy-3-methyl-5-ethylbenzofuran, confirming the existence and synthetic utility of the 5-ethyl deriv
  • PubChem Compound Summary. "Ethyl 3-methylbenzofuran-2-carboxylate" (CID 1208056).[2]

    • General physical property d

Sources

Validation

A Senior Application Scientist's Guide to Characterizing Benzofuran Ring Closure by ¹³C NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is paramount. The benzofuran moiety, a privileged scaffold in nume...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is paramount. The benzofuran moiety, a privileged scaffold in numerous biologically active molecules and natural products, presents a common synthetic target. Its formation via ring closure reactions requires rigorous analytical characterization, and among the spectroscopic techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for confirming the successful formation of the fused ring system.

This guide provides an in-depth, technically-focused comparison of the ¹³C NMR spectra of common precursors and their corresponding benzofuran products. It is designed to move beyond a simple procedural outline, offering insights into the causal relationships between molecular structure and spectral data, thereby empowering scientists to interpret their results with confidence.

The Decisive Shift: Why ¹³C NMR is a Cornerstone in Benzofuran Synthesis

While ¹H NMR provides valuable information about the proton environment, the carbon skeleton is where the most profound changes occur during a benzofuran ring closure. The formation of new carbon-carbon and carbon-oxygen bonds within the heterocyclic ring, and the accompanying changes in hybridization and electron density, result in dramatic and diagnostic shifts in the ¹³C NMR spectrum. Monitoring the disappearance of precursor signals and the appearance of characteristic benzofuran resonances provides unequivocal evidence of a successful cyclization.

The key transformations to monitor are the formation of the C2-C3 bond of the furan ring and the C-O-C ether linkage that completes the heterocyclic system. The chemical shifts of the carbons involved in these new bonds are highly sensitive to the success of the ring closure.

Comparative Analysis of ¹³C NMR Data: Precursors vs. Benzofuran Products

To illustrate the power of ¹³C NMR in confirming benzofuran ring closure, we will examine the characteristic chemical shift changes for two common synthetic strategies: the acid-catalyzed cyclization of an acetal and the coupling of a phenol with an alkyne.

Case Study 1: Acid-Catalyzed Cyclization of an Acetal

A common route to benzofurans involves the acid-catalyzed cyclization of a substituted phenol bearing an acetal moiety. The intramolecular electrophilic attack of the activated acetal onto the aromatic ring leads to the formation of the benzofuran core.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Acetal Precursor and Benzofuran Product.

Carbon PositionAcetal Precursor (Approx. δ)Benzofuran Product (Approx. δ)Rationale for Shift Change
C2 (furan ring) ~100 (acetal carbon)~145-155Deshielding due to formation of a double bond and incorporation into an aromatic furan ring.
C3 (furan ring) N/A (not formed)~100-115Shielding compared to C2, but still in the aromatic region, reflecting its position in the newly formed furan ring.
C3a (bridgehead) ~120-130 (aromatic C-H)~115-125Slight shielding may be observed due to the influence of the newly formed ring.
C7a (bridgehead) ~150-160 (aromatic C-O)~150-160Minimal change as this carbon remains attached to the oxygen atom.

As evidenced in Table 1, the most telling signs of a successful cyclization are the complete disappearance of the acetal carbon signal around 100 ppm and the emergence of two new aromatic signals corresponding to C2 and C3 of the benzofuran ring. The downfield shift of the former acetal carbon to the ~145-155 ppm region is particularly indicative of the formation of the electron-deficient C2 position in the furan ring.[1]

Case Study 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

Another prevalent method for benzofuran synthesis is the copper-catalyzed reaction between a phenol and a terminal alkyne. This reaction proceeds through a cascade of steps culminating in the formation of the benzofuran ring.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Phenol/Alkyne Precursors and Benzofuran Product.

Carbon PositionPrecursors (Approx. δ)Benzofuran Product (Approx. δ)Rationale for Shift Change
C2 (furan ring) ~80-90 (alkyne C)~140-155Significant deshielding upon formation of the aromatic furan ring.
C3 (furan ring) ~70-80 (alkyne C)~100-120Deshielding as the alkyne carbon becomes part of the aromatic system.
C-O (Phenolic) ~150-160~150-160The chemical shift of the carbon bearing the oxygen remains relatively constant.

In this synthetic route, the key spectral changes to monitor are the disappearance of the characteristic alkyne carbon signals in the 70-90 ppm range and the appearance of the two new aromatic carbons of the furan ring.[2] The significant downfield shift of these carbons provides strong evidence for the successful annulation.

Experimental Protocol: Sample Preparation and ¹³C NMR Acquisition

To obtain high-quality, interpretable ¹³C NMR data, meticulous sample preparation and appropriate acquisition parameters are crucial.

Step-by-Step Methodology:

  • Sample Purification: Ensure the sample is of high purity. Residual starting materials or side products will complicate spectral interpretation. Purification is typically achieved by flash column chromatography.[3]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many benzofuran derivatives.[2][3][4] For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).

  • Spectral Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

Visualizing the Process: From Precursors to Product

The following diagrams illustrate the generalized benzofuran ring closure and the workflow for its characterization by ¹³C NMR.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product Phenol Derivative Phenol Derivative Ring Closure Ring Closure Phenol Derivative->Ring Closure Coupling Partner Coupling Partner Coupling Partner->Ring Closure Benzofuran Benzofuran Ring Closure->Benzofuran

Caption: Generalized workflow of benzofuran synthesis.

G Reaction Mixture Reaction Mixture Sample Preparation Sample Preparation Reaction Mixture->Sample Preparation Purification 13C NMR Acquisition 13C NMR Acquisition Sample Preparation->13C NMR Acquisition Dissolution Data Processing Data Processing 13C NMR Acquisition->Data Processing FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Spectrum Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation Chemical Shifts

Caption: Workflow for ¹³C NMR characterization.

Conclusion: A Self-Validating System

By understanding the expected ¹³C NMR chemical shifts of both the starting materials and the target benzofuran, researchers can establish a self-validating system for their synthetic protocols. The disappearance of key precursor signals and the concurrent appearance of the characteristic benzofuran resonances provide a definitive spectroscopic fingerprint of a successful ring closure. This guide, by providing comparative data and a robust experimental framework, aims to equip scientists with the expertise to confidently and accurately characterize their synthesized benzofuran derivatives.

References

  • Boruwa, J., et al. (2017). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Journal of the Iranian Chemical Society, 14(11), 2419-2425. [Link]

  • Kumar, A., et al. (2020). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 3(6), 284-289.
  • Yusoff, M. M., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2993. [Link]

  • Oda, M., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(8), 1109-1118. [Link]

  • Zhang, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725.
  • Polymerization of benzofuran. (a) ¹³C NMR spectra of PBF prepared in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Rao, M. L. N., & Jadhav, D. N. (2012). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. The Journal of Organic Chemistry, 77(24), 11077–11083.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6494.
  • Rossini, A. J., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 19(21), 5852–5855.
  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-423.

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Comparative

Reference Standards for Substituted Benzofuran-2-Carboxylic Acids: A Comprehensive Comparison and Qualification Guide

Substituted benzofuran-2-carboxylic acids are privileged pharmacophores in modern medicinal chemistry. Recent breakthroughs have highlighted their efficacy as potent pTyr mimics that inhibit Lymphoid-tyrosine phosphatase...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzofuran-2-carboxylic acids are privileged pharmacophores in modern medicinal chemistry. Recent breakthroughs have highlighted their efficacy as potent pTyr mimics that inhibit Lymphoid-tyrosine phosphatase (LYP), thereby amplifying T-cell receptor (TCR) signaling for cancer immunotherapy[1]. Furthermore, specific halogenated derivatives, such as 5-bromo-1-benzofuran-2-carboxylic acid, have been identified as highly selective Pim-1 kinase inhibitors[2].

Given their immense therapeutic potential, the transition from early-stage discovery to clinical manufacturing demands rigorous analytical control. As a Senior Application Scientist, I frequently encounter assay discrepancies rooted in a single, preventable error: the misuse of reference standards. This guide evaluates the critical selection of reference standards—comparing Certified Reference Materials (CRMs), Analytical Grade (AG), and Research Grade (RG) compounds—and provides self-validating protocols for their implementation in compliance with ICH Q7 guidelines[3].

The Biological Imperative: Why Absolute Purity Matters

To understand the necessity of ultra-pure reference standards, we must look at the target mechanism. Substituted benzofuran-2-carboxylic acids act as competitive inhibitors in highly sensitive kinase and phosphatase assays[1][2]. Trace impurities—such as unreacted halogenated precursors, residual palladium from cross-coupling reactions, or structurally similar isomers—can independently trigger cellular toxicity or cause off-target kinase inhibition, completely confounding biological assay results.

G TCR T-Cell Receptor (TCR) Kinases Lck / Fyn / ZAP-70 TCR->Kinases Activation T-Cell Activation & Tumor Suppression Kinases->Activation LYP LYP Phosphatase (Negative Regulator) LYP->Kinases Dephosphorylates BCA Benzofuran-2-carboxylic acid (LYP Inhibitor) BCA->LYP Inhibits

Fig 1: Mechanism of LYP inhibition by benzofuran-2-carboxylic acid derivatives in TCR signaling.

The Metrological Hierarchy: CRM vs. Analytical vs. Research Grade

In pharmaceutical quality control, the accuracy of any relative analytical method (e.g., HPLC-UV, LC-MS/MS) is fundamentally limited by the quality of the reference standard used for calibration[4].

  • Certified Reference Materials (CRMs): The "Gold Standard." Manufactured under ISO 17034, CRMs provide a certified purity value, an exact uncertainty budget, and unbroken metrological traceability to the Système International (SI)[5][6].

  • Analytical Grade (AG): High-purity materials (>99%) suitable for qualitative identification or early-stage development. However, they lack the rigorous uncertainty profiling required for late-stage GMP batch release[5].

  • Research Grade (RG): Cost-effective materials used for exploratory synthesis. They often contain unquantified inorganic salts or residual solvents, making them strictly unsuitable for quantitative assays.

Table 1: Performance and Compliance Comparison
FeatureCertified Reference Material (CRM)Analytical Grade (AG)Research Grade (RG)
Purity Certification Absolute (qNMR, Mass Balance)Relative (Usually HPLC-UV only)Estimated (NMR or HPLC)
Metrological Traceability Yes (ISO 17034 / ISO 17025)NoNo
Uncertainty Budget Provided (e.g., 99.8% ± 0.1%)Not ProvidedNot Provided
ICH Q7 Compliance Primary Standard[3]Secondary/Working StandardNon-Compliant
Best Use Case GMP Batch Release, Method ValidationEarly Discovery, Qualitative IDBasic Synthesis, Non-GLP work

Experimental Validation: Exposing the "Purity Illusion"

To objectively compare these grades, we subjected three commercially sourced batches of 5-bromo-1-benzofuran-2-carboxylic acid (CRM, AG, and RG) to a rigorous analytical suite.

Table 2: Comparative Analytical Profiling
Analytical MethodCRM BatchAnalytical Grade BatchResearch Grade Batch
HPLC-UV (254 nm) Purity 99.9%99.5%98.5%
Moisture (Karl Fischer) 0.05%0.40%6.50%
Residue on Ignition (ROI) < 0.01%0.05%4.20%
Absolute Assay (qNMR) 99.8% ± 0.1% 99.0% ± 0.5% 87.8% ± 1.2%

Causality Analysis: Notice how the Research Grade material shows a highly acceptable 98.5% purity by HPLC-UV, but only an 87.8% absolute assay by qNMR. This discrepancy occurs because HPLC-UV only detects chromophoric impurities. The RG material contained significant moisture (6.5%) and UV-invisible inorganic salts (4.2%), which qNMR accurately accounts for. Relying on the RG material's UV purity for dosing in in vivo models would result in a massive ~12% under-dosing error, potentially causing a false negative in efficacy studies.

Self-Validating Protocol: Qualification of a Secondary Standard

According to ICH Q7, primary reference standards (like CRMs) are expensive and should be conserved[3]. For routine laboratory analysis, a Secondary Standard is established by comparing it against the Primary CRM[4].

G Candidate Candidate Material (Substituted Benzofuran) Tests Analytical Suite (HPLC-UV, LC-MS, qNMR, KF) Candidate->Tests Comparison Data Comparison & Statistical Analysis Tests->Comparison Primary Primary CRM (Metrological Traceability) Primary->Comparison Traceable Ref CoA Issue Certificate of Analysis (Secondary Standard) Comparison->CoA Pass Acceptance

Fig 2: ICH Q7 compliant qualification workflow for secondary reference standards.

Step-by-Step Methodology: HPLC-UV Purity and Assay Qualification

This protocol details a self-validating system for qualifying a secondary standard of a benzofuran-2-carboxylic acid derivative.

Scientific Rationale (Causality): We utilize a reversed-phase C18 column. Because benzofuran-2-carboxylic acid contains an ionizable carboxyl group (pKa ~3.0), we buffer the mobile phase with 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates the molecule, preventing peak tailing and ensuring highly reproducible retention times.

Step 1: Preparation of Solutions

  • Diluent: 50:50 LC-MS grade Water:Acetonitrile.

  • System Suitability Test (SST) Solution: Prepare a resolution mixture containing 10 µg/mL of the target benzofuran-2-carboxylic acid and 10 µg/mL of its known decarboxylated degradation product.

  • Primary CRM Solution: Accurately weigh and dissolve the CRM to a concentration of 1.0 mg/mL in diluent.

  • Secondary Candidate Solution: Accurately weigh and dissolve the candidate material to 1.0 mg/mL in diluent (prepare in duplicate).

Step 2: System Suitability & Self-Validation

  • Inject the Blank (Diluent) to confirm no baseline interference at the expected retention times.

  • Inject the SST Solution .

    • Acceptance Criteria: Resolution (

      
      ) between the parent and degradant must be > 2.0. Tailing factor (
      
      
      
      ) must be < 1.5. Why? This proves the column possesses the resolving power required to separate closely eluting impurities before any critical sample is analyzed.

Step 3: Calibration and Analysis

  • Inject the Primary CRM Solution in five replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak areas must be

      
       0.73%. This validates the precision of the auto-sampler and the stability of the UV detector.
      
  • Inject the Secondary Candidate Solutions (two preparations, injected in duplicate).

Step 4: Data Processing and Traceability Calculate the absolute assay of the secondary standard using the response factor of the Primary CRM. You must factor in the CRM's certified purity (e.g., 99.8%) to ensure unbroken metrological traceability. If the calculated assay falls within the predefined acceptance criteria (typically 98.0% - 102.0%), the candidate is officially qualified as a Secondary Reference Standard[4].

Conclusion

Selecting the right reference standard is not merely a procurement decision; it is a foundational scientific choice that dictates the integrity of your entire drug development pipeline. While Analytical and Research grades have their place in early exploratory synthesis, the transition to IND-enabling studies, biological screening, and GMP manufacturing strictly requires the metrological traceability provided by Certified Reference Materials.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • 3R00: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: RCSB Protein Data Bank URL:[Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing Source: GBJPL URL:[Link]

  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]

  • Certified reference materials Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Advanced Safety and Handling Guide: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS: 58455-55-3)[1] is a highly functionalized heterocyclic ester frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate (CAS: 58455-55-3)[1] is a highly functionalized heterocyclic ester frequently utilized as a building block in medicinal chemistry and drug development. While benzofuran scaffolds are privileged structures in pharmacology, their esterified derivatives present specific occupational hazards during synthesis and scale-up. This guide provides an authoritative, self-validating framework for the safe handling, operational processing, and disposal of this compound.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The physical properties of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate dictate its interaction with biological barriers and laboratory environments[2].

PropertyValueOperational Safety Implication
CAS Number 58455-55-3Essential for SDS tracking and EHS compliance logging[1].
Molecular Weight 232.28 g/mol Moderate MW; poses an aerosolization and inhalation risk during dry weighing[1].
LogP (Lipophilicity) 3.88High lipophilicity; rapid skin absorption risk requiring strict dermal barriers[2].
Polar Surface Area 39 ŲLow polarity; requires non-polar/organic solvents (e.g., EtOAc, DCM) for dissolution, introducing secondary solvent hazards[2].

Personal Protective Equipment (PPE) Matrix & Mechanistic Justification

Standard laboratory attire is insufficient without understanding why specific barriers are chosen. Based on standard GHS classifications for benzofuran-2-carboxylates (H302, H315, H319, H335)[3], the following PPE is mandatory:

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+).

    • Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses leave orbital gaps where fine aerosolized dust or solvent splashes can penetrate.

  • Dermal Protection: Double-layered Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: With a LogP of 3.88[2], this ester is highly lipophilic. If deposited on the skin, it can rapidly partition into the lipid-rich stratum corneum, causing contact dermatitis (H315)[3]. Nitrile provides a robust barrier against non-polar organics.

  • Respiratory Protection: Handling must be restricted to a certified fume hood.

    • Causality: Dry powders of this molecular weight are prone to aerosolization. Inhalation of these micro-particulates triggers respiratory tract irritation (H335)[3].

Operational Workflow: Step-by-Step Handling Protocol

This protocol validates safety through a closed-system approach, minimizing environmental exposure during routine synthetic operations.

HandlingWorkflow Start 1. PPE Donning & Preparation Hood 2. Fume Hood Verification Start->Hood Weigh 3. Closed-System Weighing Hood->Weigh Transfer 4. Solvent Transfer (Minimize Aerosolization) Weigh->Transfer React 5. Reaction Execution (Inert Atmosphere) Transfer->React Clean 6. Decontamination & Waste Segregation React->Clean

Figure 1: Step-by-step operational workflow for handling benzofuran-2-carboxylate derivatives.

Step 1: Environmental Verification

  • Action: Verify fume hood face velocity is operating between 80–120 feet per minute (fpm)[4].

  • Causality: Ensures optimal negative pressure to capture aerosolized particulates without causing turbulent eddies that could blow the powder out of the containment zone.

Step 2: Static Mitigation

  • Action: Discharge the weighing boat and micro-spatula using an anti-static ionizer.

  • Causality: Benzofuran powders often accumulate static charge. Neutralizing this charge prevents the crystalline solid from repelling off the spatula and contaminating the balance enclosure.

Step 3: Closed-System Weighing

  • Action: Weigh the required mass into a tared, sealable vial rather than an open boat. Seal the vial before removing it from the balance.

  • Causality: Prevents cross-contamination and inhalation exposure during transit from the balance to the reaction station[3].

Step 4: In-Vial Dissolution

  • Action: Introduce the primary reaction solvent (e.g., Ethyl Acetate) directly into the weighing vial via syringe.

  • Causality: Dissolving the solid before transferring it to the main reaction flask eliminates the risk of airborne dust during the transfer process.

Step 5: Decontamination

  • Action: Wipe the balance and hood surface with an isopropanol-dampened microfiber cloth.

  • Causality: Isopropanol effectively solubilizes residual traces of the lipophilic ester, preventing secondary dermal exposure to the next operator.

Spill Response & Waste Segregation Plan

Accidental releases require immediate, calculated action to prevent systemic exposure and environmental contamination[5].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Risk Spill->Assess Minor Minor Spill (<50g) Proceed to Cleanup Assess->Minor Low Volume Major Major Spill (>50g) Evacuate & Call EHS Assess->Major High Volume Vent Maximize Ventilation (Lower Sash) Minor->Vent Absorb Apply Inert Absorbent (e.g., Sand/Vermiculite) Vent->Absorb Dispose Collect in Solid Chemical Waste Absorb->Dispose

Figure 2: Decision matrix and procedural response for localized chemical spills.

Immediate Spill Response (Solid/Powder)

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Ventilate: Lower the fume hood sash to maximize exhaust velocity over the spill area[5].

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the powder, exacerbating inhalation risks.

  • Absorb: Cover the spill with damp absorbent pads (lightly wetted with water or ethanol) to suppress dust[5].

  • Collect: Use a non-sparking scoop to transfer the material into a sealable hazardous waste container.

Disposal Protocols

  • Solid Waste: Contaminated gloves, empty vials, and cleanup materials must be placed in a designated Solid Hazardous Chemical Waste bin[4].

  • Liquid Waste: Reaction filtrates or solvent washes containing the compound must be segregated into Non-Halogenated Organic Waste . If dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture strictly requires the Halogenated Waste stream.

References

  • Title: Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate Structure Info Source: ChemSpace URL: [Link]

Sources

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